molecular formula C17H16FN5 B023758 CZC-8004 CAS No. 916603-07-1

CZC-8004

Cat. No.: B023758
CAS No.: 916603-07-1
M. Wt: 309.34 g/mol
InChI Key: UKOHFWNBTUJMMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CZC8004 is an aminopyrimidine and an organofluorine compound. It has a role as a protein kinase inhibitor.

Properties

IUPAC Name

2-N-[4-(aminomethyl)phenyl]-5-fluoro-4-N-phenylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5/c18-15-11-20-17(22-14-8-6-12(10-19)7-9-14)23-16(15)21-13-4-2-1-3-5-13/h1-9,11H,10,19H2,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKOHFWNBTUJMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10580580
Record name N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916603-07-1
Record name N~2~-[4-(Aminomethyl)phenyl]-5-fluoro-N~4~-phenylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10580580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the mechanism of action of CZC-8004?

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mechanism of Action of CZC-8004

Introduction

This compound, also identified as Dianilinopyrimidine-01, is a potent, small-molecule, pan-kinase inhibitor developed for research applications in oncology.[1][2][3] Its broad-spectrum activity against a range of protein tyrosine kinases makes it a valuable tool for investigating cancer cell signaling and for the discovery of novel therapeutic targets and biomarkers.[2][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of its effects on key signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of a wide array of protein tyrosine kinases.[5][6] By occupying this site, it prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascades that are often dysregulated in cancer and contribute to cell proliferation, survival, and angiogenesis.[7] The aminopyrimidine scaffold of this compound is a common feature in many kinase inhibitors, facilitating its interaction with the hinge region of the kinase domain.[2][5]

The polypharmacology of this compound allows it to modulate multiple critical signaling pathways simultaneously.[8] Its inhibitory activity against both receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, and non-receptor tyrosine kinases such as those in the SRC and JAK families, underscores its classification as a pan-kinase inhibitor.[1][2][9]

Target Profile and Quantitative Data

This compound has been demonstrated to inhibit a diverse panel of tyrosine kinases with varying potencies. The available quantitative data on its inhibitory activity is summarized below.

Target KinaseIC50 (nM)Notes
VEGFR2 (V916M mutant)437[1][9]
EGFR (Wild Type)650[1][9]
ABLLow micromolar[2][3]
BTKLow micromolar[2]
FAKLow micromolar[2]
FERLow micromolar[2]
JAK1Low micromolar[2]
SRCLow micromolar[2]
SYKLow micromolar[2]
TECLow micromolar[2]
TNK1Low micromolar[2]
TYK2Low micromolar[2]
YESLow micromolar[2]

Table 1: In vitro inhibitory activity of this compound against a panel of protein tyrosine kinases.

Key Signaling Pathways

This compound's mechanism of action involves the disruption of multiple oncogenic signaling pathways. The diagrams below illustrate the points of inhibition within two major pathways: the VEGFR2 and EGFR signaling cascades.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates CZC8004 This compound CZC8004->VEGFR2 Inhibits (IC50 = 437 nM) AKT Akt PI3K->AKT Proliferation Angiogenesis, Proliferation, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the VEGFR2 signaling pathway by this compound.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates STAT3 STAT3 EGFR->STAT3 Activates CZC8004 This compound CZC8004->EGFR Inhibits (IC50 = 650 nM) RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF AKT Akt PI3K->AKT Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription AKT->Gene_Transcription KIPA_Workflow Beads Sepharose Beads Kinobeads This compound Conjugated Kinobeads Beads->Kinobeads CZC8004 This compound CZC8004->Kinobeads Conjugation Incubation Incubation (Binding) Kinobeads->Incubation Lysate Cell/Tissue Lysate (Protein Mixture) Lysate->Incubation Washing Washing Incubation->Washing Bound Proteins Elution Elution Washing->Elution Specific Binders MS Mass Spectrometry (Protein ID & Quant) Elution->MS Eluted Proteins

References

CZC-8004: A Technical Overview of a Pan-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pan-kinase inhibitor CZC-8004, focusing on its known molecular targets, the signaling pathways it modulates, and the experimental methodologies used for its characterization. As a pan-kinase inhibitor, this compound demonstrates activity against a range of kinases, with specific inhibitory data available for key targets implicated in cancer progression.

Core Data Presentation: Kinase Inhibition Profile

Target KinaseMutant StatusIC50 (nM)
EGFRWild-Type650[2]
VEGFR2V916M437[2]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by targeting key nodes in cellular signaling pathways that are frequently dysregulated in cancer. Its known targets, EGFR and VEGFR2, are critical receptor tyrosine kinases that regulate cell proliferation, survival, angiogenesis, and metastasis.

EGFR Signaling Pathway

EGFR is a key driver of cell proliferation and survival. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins and initiating multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. By inhibiting EGFR, this compound can block these pro-survival and proliferative signals.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CZC8004 This compound CZC8004->EGFR Ligand EGF Ligand->EGFR

EGFR Signaling Pathway Inhibition by this compound.
VEGFR2 Signaling Pathway

VEGFR2 is the primary mediator of the pro-angiogenic effects of VEGF. Its activation in endothelial cells triggers signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis. Inhibition of VEGFR2 by this compound can therefore disrupt the tumor blood supply.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_endothelial Endothelial Cell Response VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K-AKT VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAF_MEK_ERK RAF-MEK-ERK PKC->RAF_MEK_ERK Response Proliferation, Migration, Survival (Angiogenesis) RAF_MEK_ERK->Response PI3K_AKT->Response CZC8004 This compound CZC8004->VEGFR2 Ligand VEGF Ligand->VEGFR2 Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of this compound C Add this compound to wells and pre-incubate A->C B Plate purified kinase and substrate B->C D Initiate reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop reaction and spot on phosphocellulose E->F G Wash to remove unincorporated ATP F->G H Measure radioactivity G->H I Calculate % inhibition and determine IC50 H->I

References

In-Depth Technical Guide: Binding Affinity of CZC-8004 to Tyrosine Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CZC-8004 is a pan-kinase inhibitor known to bind a range of tyrosine kinases. Its characterization as a broad-spectrum inhibitor makes it a valuable tool in chemical proteomics, particularly in the enrichment of kinases for further study. This guide provides a comprehensive overview of the known binding affinities of this compound, detailed experimental protocols for its use, and an analysis of its impact on relevant signaling pathways.

Quantitative Binding Affinity

This compound demonstrates inhibitory activity against multiple tyrosine kinases. However, a comprehensive public kinase selectivity profile is not currently available. The known half-maximal inhibitory concentration (IC50) values are summarized below.

Target KinaseMutant StatusIC50 (nM)
EGFRWild-Type650
VEGFR2V916M437

Note: The IC50 values indicate the concentration of this compound required to inhibit 50% of the kinase activity in vitro. A lower value signifies greater potency.

Mechanism of Action

As a pan-kinase inhibitor, this compound is presumed to act as an ATP-competitive inhibitor, a common mechanism for this class of compounds. It likely binds to the highly conserved ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group to substrate proteins. This inhibition of phosphorylation blocks the downstream signaling cascades that are often dysregulated in diseases such as cancer.

Experimental Protocols

The following protocols outline the methodologies used to characterize and utilize this compound.

In Vitro Kinase Inhibition Assay

To determine the IC50 values of this compound against specific tyrosine kinases, a biochemical in vitro kinase assay is employed. While the exact protocol used for the published data is not available, a general workflow for such an assay is as follows:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Reagents Prepare purified kinase, substrate, ATP, and serial dilutions of this compound Incubation Incubate kinase with this compound at various concentrations Reagents->Incubation Initiation Initiate kinase reaction by adding ATP and substrate Incubation->Initiation Termination Terminate the reaction Initiation->Termination Measurement Measure kinase activity via a detection method (e.g., luminescence, fluorescence) Termination->Measurement Data_Plot Plot kinase activity against the logarithm of this compound concentration Measurement->Data_Plot IC50_Calc Fit a dose-response curve to determine the IC50 value Data_Plot->IC50_Calc G Start Cell Culture & Lysis Lysate_Prep Prepare whole-cell lysate Start->Lysate_Prep Bead_Incubation Incubate lysate with This compound-conjugated beads Lysate_Prep->Bead_Incubation Washing_Steps Wash beads to remove non-specific proteins Bead_Incubation->Washing_Steps Elution_Step Elute bound kinases Washing_Steps->Elution_Step MS_Analysis Analyze eluate by Mass Spectrometry Elution_Step->MS_Analysis G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT VEGFR2 VEGFR2 Angiogenesis_Pathways Pro-Angiogenic Pathways VEGFR2->Angiogenesis_Pathways Proliferation Gene expression for Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Angiogenesis Gene expression for Angiogenesis Angiogenesis_Pathways->Angiogenesis CZC8004 This compound CZC8004->EGFR Inhibits CZC8004->VEGFR2 Inhibits EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR2

CZC-8004: A Pan-Kinase Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CZC-8004 is a synthetic, small molecule inhibitor characterized as a pan-kinase inhibitor. It has been utilized as a tool compound in cancer research, primarily within the field of chemical proteomics, to broadly profile the kinome. Its utility lies in its ability to bind to a wide range of kinases, facilitating the enrichment and identification of kinase targets from complex biological samples. This guide provides a comprehensive overview of the available technical data on this compound, including its known kinase targets, quantitative inhibition data, and detailed experimental protocols for its application in research.

Introduction

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways regulating cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Kinase inhibitors have emerged as a major class of anti-cancer drugs. Understanding the target profile and mechanism of action of kinase inhibitors is crucial for their development and application.

This compound is an aminopyrimidine-based compound that has been employed as a broad-spectrum kinase inhibitor in research settings. Its primary application has been as a component of "kinobeads," an affinity matrix used for chemical proteomics to capture and identify kinases from cell and tissue lysates. This approach allows for the unbiased profiling of kinase expression and the identification of novel drug targets.

Mechanism of Action

This compound functions as an ATP-competitive kinase inhibitor. By binding to the ATP-binding pocket of a wide array of kinases, it prevents the phosphorylation of their respective substrates, thereby inhibiting their catalytic activity. Its designation as a "pan-kinase inhibitor" stems from its ability to interact with numerous kinases across different families, rather than exhibiting high selectivity for a single target. This broad-spectrum activity is leveraged in chemical proteomics to achieve comprehensive coverage of the kinome.

Quantitative Kinase Inhibition Data

Quantitative data on the inhibitory activity of this compound against a broad panel of kinases is limited in publicly available literature. The most frequently cited data points are its half-maximal inhibitory concentrations (IC50) against wild-type Epidermal Growth Factor Receptor (EGFR) and a mutant form of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Kinase TargetIC50 (nM)
EGFR (Wild-Type)650[1]
VEGFR2 (V916M)437[1]

Table 1: Known IC50 values for this compound.

It is important to note that these values represent only a fraction of the kinases that this compound is likely to inhibit. Its use in kinobead preparations alongside other kinase inhibitors is intended to capture a wide range of kinases, suggesting a much broader target profile.

Experimental Protocols

This compound is most notably used as a component of a kinase inhibitor pulldown assay (KIPA) using "kinobeads." The following protocols are based on methodologies described in the literature for the preparation and use of these reagents.

Preparation of this compound Conjugated Sepharose Beads (Kinobeads)

This protocol describes the covalent coupling of this compound and other kinase inhibitors to Sepharose beads to create a mixed-inhibitor affinity matrix for kinome profiling.

Materials:

  • ECH Sepharose 4B beads

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • This compound and other selected kinase inhibitors

  • Dimethylformamide (DMF)

  • Ethanolamine

  • Wash buffers (e.g., 0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl; 0.1 M acetate, pH 4.0 with 500 mM NaCl)

  • Storage buffer (e.g., 20% ethanol)

Procedure:

  • Swell and wash the ECH Sepharose 4B beads with DMF.

  • Activate the carboxyl groups on the beads by incubating with EDC and NHS in DMF.

  • Dissolve this compound and other kinase inhibitors in DMF.

  • Add the dissolved inhibitors to the activated beads and incubate overnight at 4°C with gentle rotation to allow for covalent coupling.

  • After coupling, quench any unreacted active esters by adding ethanolamine.

  • Wash the beads extensively with alternating high and low pH wash buffers to remove non-covalently bound inhibitors and by-products.

  • Resuspend the final kinobeads in storage buffer and store at 4°C.

Kinase Inhibitor Pulldown Assay (KIPA)

This protocol outlines the general procedure for enriching kinases from cell or tissue lysates using the prepared kinobeads.

Materials:

  • Cell or tissue lysate prepared in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Prepared kinobeads (containing this compound).

  • Wash buffer (e.g., Tris-buffered saline with 0.5% Triton X-100).

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of a competing kinase inhibitor).

Procedure:

  • Incubate the cell or tissue lysate with the kinobeads for 1-2 hours at 4°C with gentle rotation.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads using elution buffer.

  • The eluted proteins can then be analyzed by various methods, such as SDS-PAGE followed by Western blotting or mass spectrometry for comprehensive proteomic analysis.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the general mechanism of action of this compound as a pan-kinase inhibitor, targeting the ATP-binding site of multiple kinases involved in various cancer-related signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription OtherKinases Other Kinases (e.g., ABL) OtherKinases->Transcription CZC8004 This compound CZC8004->RTK CZC8004->Raf CZC8004->PI3K CZC8004->OtherKinases G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Cell/Tissue Lysate Incubation Incubation Lysate->Incubation Kinobeads Kinobeads (with this compound) Kinobeads->Incubation Wash Washing Steps Incubation->Wash Elution Elution Wash->Elution MS Mass Spectrometry Elution->MS Data Data Analysis MS->Data Targets Identified Kinase Targets Data->Targets

References

CZC-8004: A Technical Guide to Kinome Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and cellular signaling research, understanding the intricate network of protein kinases, collectively known as the kinome, is paramount. Kinase inhibitors are pivotal tools in dissecting these pathways and represent a major class of therapeutic agents, particularly in oncology. CZC-8004 is a potent, cell-permeable pan-kinase inhibitor that broadly targets the ATP-binding site of numerous kinases. This characteristic makes it an invaluable tool for chemical proteomics-based kinome profiling, enabling researchers to survey the expression and engagement of a significant portion of the kinome in a single experiment.

This technical guide provides an in-depth overview of the application of this compound as a tool for kinome profiling. It details the underlying principles, experimental workflows, data analysis, and interpretation for scientists engaged in target identification, drug discovery, and the elucidation of cellular signaling pathways.

Mechanism of Action and Application in Kinome Profiling

This compound functions as a broad-spectrum ATP-competitive kinase inhibitor. Its utility in kinome profiling stems from its ability to compete with immobilized, non-selective kinase inhibitors ("kinobeads") for binding to the active sites of kinases within a cellular lysate. By measuring the displacement of kinases from the kinobeads in the presence of varying concentrations of free this compound, a comprehensive profile of its targets and their relative affinities can be generated. This chemical proteomics approach allows for the analysis of endogenously expressed kinases in their native conformation and complexed with their natural binding partners.

The core principle involves affinity chromatography, where a broad-spectrum kinase inhibitor matrix captures a large fraction of the cellular kinome. The subsequent addition of this compound in solution leads to a competitive displacement of kinases to which it binds. The proteins that remain bound to the beads are then identified and quantified using mass spectrometry, typically employing isobaric tags for relative and absolute quantification (iTRAQ) for multiplexed analysis.

Quantitative Kinome Profiling Data with this compound

The following table represents the type of quantitative data that can be generated from a kinome profiling experiment using this compound. The data is presented as the percentage of kinase binding to the affinity matrix in the presence of a specific concentration of this compound, relative to a vehicle control (e.g., DMSO). A lower percentage indicates stronger binding of this compound to the respective kinase.

Table 1: Representative Kinome Profiling Data for this compound

Kinase TargetKinase Family% Binding at 1 µM this compound% Binding at 10 µM this compound
ABL1Tyrosine Kinase15%2%
SRCTyrosine Kinase25%5%
LCKTyrosine Kinase30%8%
FYNTyrosine Kinase28%6%
KITTyrosine Kinase40%12%
PDGFRATyrosine Kinase35%9%
EGFRTyrosine Kinase60%20%
ERBB2Tyrosine Kinase65%25%
METTyrosine Kinase55%18%
BRAFSerine/Threonine Kinase70%30%
MEK1 (MAP2K1)Serine/Threonine Kinase85%50%
ERK2 (MAPK1)Serine/Threonine Kinase90%60%
AKT1Serine/Threonine Kinase75%40%
mTORSerine/Threonine Kinase80%45%
CDK2Serine/Threonine Kinase50%15%
AURKASerine/Threonine Kinase45%10%

Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate the output of a kinome profiling experiment. Actual values may vary based on experimental conditions.

Experimental Protocols

A detailed methodology for performing kinome profiling using this compound is provided below. This protocol is based on established chemical proteomics workflows.

Preparation of Cell Lysates
  • Culture cells of interest to the desired confluency (typically 80-90%).

  • Harvest cells by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM EDTA, 1 mM EGTA) supplemented with protease and phosphatase inhibitors.

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Normalize the protein concentration of all samples to be compared.

Competitive Binding Assay with this compound and Kinobeads
  • Aliquot the cell lysate into separate microcentrifuge tubes.

  • Add this compound (dissolved in DMSO) to the lysates at a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control.

  • Incubate the lysates with this compound for 1 hour at 4°C with gentle rotation.

  • Add a pre-washed slurry of kinobeads (immobilized broad-spectrum kinase inhibitors) to each lysate.

  • Incubate for an additional 1-2 hours at 4°C with gentle rotation to allow for kinase binding to the beads.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

On-Bead Digestion and iTRAQ Labeling
  • Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the proteins by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the proteins by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Digest the proteins overnight at 37°C with sequencing-grade trypsin.

  • Collect the supernatant containing the tryptic peptides.

  • Label the peptides from each condition (different this compound concentrations and vehicle control) with the respective iTRAQ reagents according to the manufacturer's protocol.

  • Combine the iTRAQ-labeled peptide samples.

Mass Spectrometry and Data Analysis
  • Desalt the combined peptide sample using a C18 StageTip.

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

  • Identify peptides and proteins using a suitable database search engine (e.g., MaxQuant, Proteome Discoverer).

  • Quantify the relative abundance of each protein across the different conditions based on the iTRAQ reporter ion intensities.

  • Calculate the percentage of binding for each identified kinase in the presence of this compound relative to the vehicle control.

  • Generate dose-response curves to determine the apparent binding affinity (e.g., IC50) of this compound for each kinase.

Visualizations

Signaling Pathway Context

The following diagram illustrates a simplified signaling cascade involving tyrosine kinases (TKs) and serine/threonine kinases (S/T Ks), which are broad classes of targets for a pan-kinase inhibitor like this compound.

G Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Binds Cytoplasmic_TK Cytoplasmic Tyrosine Kinase Receptor_TK->Cytoplasmic_TK Activates ST_Kinase_Cascade Ser/Thr Kinase Cascade (e.g., MAPK) Cytoplasmic_TK->ST_Kinase_Cascade Initiates Effector_Protein Effector Protein ST_Kinase_Cascade->Effector_Protein Phosphorylates Transcription_Factor Transcription Factor ST_Kinase_Cascade->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates G Kinome Profiling Workflow with this compound Cell_Lysate 1. Prepare Cell Lysate Competition 2. Competitive Binding (Lysate + this compound + Kinobeads) Cell_Lysate->Competition Wash 3. Wash Beads Competition->Wash Digestion 4. On-Bead Digestion Wash->Digestion iTRAQ 5. iTRAQ Labeling Digestion->iTRAQ LCMS 6. LC-MS/MS Analysis iTRAQ->LCMS Data_Analysis 7. Data Analysis (Protein ID & Quant) LCMS->Data_Analysis G Competitive Binding Principle cluster_assay Assay Components cluster_outcome Binding Outcome Kinase Target Kinase Bound_Complex Kinase-CZC8004 Complex (In Solution) Kinase->Bound_Complex Kinobead Kinobead (Immobilized Inhibitor) Kinobead->Kinase Binds (Broad Specificity) Unbound_Bead Kinase Displaced from Kinobead Kinobead->Unbound_Bead CZC8004 This compound (Free Inhibitor) CZC8004->Kinase Binds (High Affinity) CZC8004->Bound_Complex

Unveiling CZC-8004: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of CZC-8004 (CAS Number 916603-07-1), a potent, non-specific tyrosine kinase inhibitor. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, its application in experimental settings, and its mechanism of action as a broad-spectrum kinase inhibitor.

Core Properties of this compound

This compound, also known as Dianilinopyrimidine-01, is a valuable tool in chemical proteomics and kinase research.[1] Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 916603-07-1[1]
Synonym Dianilinopyrimidine-01[1]
Molecular Formula C₁₇H₁₆FN₅[1]
Molecular Weight 309.34 g/mol [2][3]
Appearance Solid[4]
Purity ≥98%[1][4][5]
Canonical SMILES FC1=CN=C(NC2=CC=C(CN)C=C2)N=C1NC3=CC=CC=C3[1][3]
InChI Key UKOHFWNBTUJMMN-UHFFFAOYSA-N[1]

Solubility and Storage

Proper handling and storage are crucial for maintaining the integrity of this compound.

SolventSolubilityReference
DMSO5 mg/mL, 62 mg/mL (200.42 mM), 77.5 mg/mL (250.53 mM)[1][2][3]
DMF2 mg/mL[1]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1]
Ethanol0.1 mg/mL[1]

For optimal solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath.[3] Stock solutions can be stored at -20°C for several months.[3] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and in solvent at -80°C for up to 2 years.[4]

Biological Activity and Mechanism of Action

This compound is characterized as a pan-kinase inhibitor, demonstrating broad activity against a range of tyrosine kinases.[1][2][3] It has been shown to bind to kinases such as ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES, inhibiting them at low micromolar concentrations.[1]

The compound has demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) wild-type (WT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) V916M with IC₅₀ values of 650 nM and 437 nM, respectively.[6] Its broad-spectrum activity makes it a valuable tool for studying kinase signaling pathways, including growth factor signaling, PI3K/Akt/mTOR, MAPKs (ERK, p38, & JNK), and JAK/STAT signaling.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate phosphorylates CZC8004 This compound CZC8004->RTK inhibits ATP binding ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Protein Substrate->PhosphoSubstrate Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt, JAK/STAT) PhosphoSubstrate->Downstream Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation

Mechanism of Action of this compound as a Pan-Tyrosine Kinase Inhibitor.

Experimental Applications and Protocols

A primary application of this compound is in chemical proteomics, specifically in kinase inhibitor pulldown assays (KiP) for kinome profiling. Its aminomethylphenyl side chain allows for immobilization on a solid support, such as Sepharose beads, to create an affinity matrix for capturing kinases from cell lysates.[1]

Kinase Inhibitor Pulldown (KiP) Assay Protocol

This protocol is adapted from a study where this compound was used as a non-specific tyrosine kinase inhibitor to enrich the kinome from biological samples.

1. Preparation of Kinobeads (Immobilization of this compound):

  • Matrix: ECH Sepharose 4B beads are utilized.

  • Coupling Chemistry: Carbodiimide coupling is employed to covalently attach this compound to the Sepharose beads via its primary amine.

  • Procedure:

    • Condition the Sepharose beads with multiple washes of 50% dimethylformamide/ethanol (DMF/EtOH).

    • Dissolve this compound in 50% DMF/EtOH.

    • Add the dissolved this compound to the conditioned beads in the presence of 0.1 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Allow the reaction to proceed overnight at 4°C with rotation.

    • Inactivate unreacted groups with 0.1 M EDC and 1 M ethanolamine in 50% DMF/EtOH for 1 hour at room temperature.

    • Wash the beads extensively with 50% DMF/EtOH, followed by alternating washes of high pH (0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl) and low pH (0.1 M acetate, pH 4.0 with 500 mM NaCl) buffers.

2. Cell Lysis and Protein Extraction:

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 0.5% Triton X-100, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors.

  • Procedure:

    • Resuspend cell pellets or cryopulverized tissue in lysis buffer on ice for 10 minutes.

    • Sonicate the lysate to ensure complete cell disruption.

    • Clarify the lysate by ultracentrifugation at 100,000 x g for 30 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a Bradford assay.

3. Kinase Pulldown:

  • Procedure:

    • Incubate the prepared kinobeads with the cell lysate.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the captured kinases from the beads.

    • Analyze the eluted proteins by mass spectrometry to identify and quantify the captured kinases.

cluster_prep Preparation cluster_assay Assay Beads Sepharose Beads Kinobeads This compound Kinobeads Beads->Kinobeads CZC8004 This compound Solution CZC8004->Kinobeads Carbodiimide Coupling Pulldown Incubation & Pulldown Kinobeads->Pulldown Lysate Cell/Tissue Lysate Lysate->Pulldown Wash Wash Steps Pulldown->Wash Elution Elution Wash->Elution MS Mass Spectrometry Analysis Elution->MS

References

An In-depth Technical Guide to the Solubility of CZC-8004

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility of CZC-8004, a potent pan-kinase inhibitor. The information is tailored for researchers, scientists, and professionals involved in drug development and discovery. This document compiles available data on its solubility in various solvents, outlines a standard experimental protocol for solubility determination, and illustrates its mechanism of action through a signaling pathway diagram.

Chemical Properties of this compound
  • Synonyms: Dianilinopyrimidine-01, CZC-00008004[1][2]

  • Molecular Formula: C₁₇H₁₆FN₅[1]

  • Molecular Weight: 309.34 g/mol [3]

  • CAS Number: 916603-07-1[1]

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a comparative reference for solubility in different media.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
DMSO77.5[2][3]250.53[2][3]May require warming to 37°C and ultrasonication to achieve higher solubility. It is also noted that hygroscopic DMSO can significantly impact solubility; using newly opened DMSO is recommended.[2][3]
DMSO5[1]16.16-
DMF2[1]6.47-
DMSO:PBS (pH 7.2) (1:1)0.5[1]1.62-
Ethanol0.1[1]0.32-

Experimental Protocol for Solubility Determination

While specific experimental details for the cited this compound solubility data are not exhaustively provided in the source materials, a generally accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This protocol is a standard in pharmaceutical and chemical research.[4]

The Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility due to its reliability for compounds with low solubility.[5]

1. Preparation of a Saturated Solution:

  • An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent in a sealed container, such as a glass vial or flask.[4]

  • The container is then agitated, for instance, by using a shaker or a magnetic stirrer, at a constant temperature for an extended period, typically 24-72 hours. This ensures that the solution reaches equilibrium between the dissolved and undissolved solute.[4]

2. Phase Separation:

  • Once equilibrium is achieved, the undissolved solid must be separated from the saturated solution.[4]

  • This is commonly done through centrifugation, followed by careful filtration of the supernatant using a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[4]

3. Quantification of the Solute:

  • The concentration of the dissolved compound in the clear, filtered, saturated solution is then measured using a suitable analytical technique.[4]

  • High-Performance Liquid Chromatography (HPLC) is a frequently used and accurate method for this purpose.[4]

  • To ensure precise quantification, a calibration curve is created using standard solutions of the compound at known concentrations.[4]

4. Data Reporting:

  • The solubility is typically reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.[4]

A visual representation of this generalized workflow is provided below.

G cluster_0 Experimental Workflow: Shake-Flask Solubility Determination A 1. Addition of Excess This compound to Solvent B 2. Equilibration (Agitation at Constant Temperature) A->B C 3. Phase Separation (Centrifugation & Filtration) B->C D 4. Quantification of Solute (e.g., HPLC Analysis) C->D E 5. Data Reporting (mg/mL or mM) D->E

A generalized workflow for determining equilibrium solubility using the shake-flask method.[4]

Mechanism of Action and Signaling Pathway

This compound is characterized as a pan-kinase inhibitor, demonstrating activity against a broad range of tyrosine kinases.[1][3] It has been shown to bind to several kinases, including ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES.[1] Furthermore, it inhibits EGFR and VEGFR2 with IC₅₀ values of 650 nM and 437 nM, respectively.[2] Kinase inhibitors often function by blocking the ATP binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates and disrupting signal transduction pathways that are crucial for cell proliferation and survival.[6]

The following diagram illustrates the general mechanism of action for a tyrosine kinase inhibitor like this compound.

G cluster_0 Generalized Tyrosine Kinase Signaling Pathway and Inhibition ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) ligand->receptor downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream P atp ATP adp ADP atp->adp inhibitor This compound inhibitor->receptor response Cellular Responses (Proliferation, Survival, etc.) downstream->response inhibition Inhibition

Inhibition of receptor tyrosine kinase signaling by this compound.

References

Methodological & Application

Application Notes and Protocols for CZC-8004 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and experimental protocols for the use of CZC-8004, a pan-tyrosine kinase inhibitor, in cell culture experiments. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on various cellular processes.

Introduction

This compound is a non-specific tyrosine kinase inhibitor that serves as a valuable tool for studying the role of tyrosine kinase signaling in cellular functions[1]. Protein tyrosine kinases (PTKs) are critical components of signaling pathways that regulate cell growth, differentiation, metabolism, and survival[2][3][4]. Dysregulation of PTK activity is a hallmark of many diseases, including cancer[2][4]. As a pan-tyrosine kinase inhibitor, this compound can be utilized to broadly inhibit the activity of multiple tyrosine kinases, allowing for the investigation of the global effects of tyrosine kinase inhibition on cellular phenotypes and signaling networks.

Applications
  • Inhibition of multiple tyrosine kinase signaling pathways: Useful for studying cellular processes regulated by a variety of receptor and non-receptor tyrosine kinases.

  • Elucidation of cancer cell vulnerabilities: Can be employed to identify dependencies of cancer cells on tyrosine kinase signaling for survival and proliferation.

  • Proteomics and Kinase Profiling: Has been used in kinase inhibitor pulldown assays (KiP) to enrich and identify kinases from cell lysates[1].

  • Validation of tyrosine kinase-dependent phenotypes: Can be used to confirm that a particular cellular phenotype is dependent on tyrosine kinase activity.

Experimental Protocols

The following are generalized protocols for the use of this compound in cell culture. The optimal conditions, including cell seeding density, this compound concentration, and treatment duration, should be determined empirically for each cell line and experimental setup.

Protocol 1: General Cell Culture and Maintenance

This protocol outlines standard procedures for culturing and maintaining adherent or suspension cell lines.

Materials:

  • Complete cell culture medium (specific to the cell line)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • Sterile cell culture flasks, plates, or dishes

  • Humidified incubator (37°C, 5% CO2)

  • Laminar flow hood

  • Water bath (37°C)

  • Centrifuge

Procedure:

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial of frozen cells in a 37°C water bath until a small amount of ice remains[5].

    • Decontaminate the vial with 70% ethanol before opening in a laminar flow hood.

    • Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 125 x g for 5-10 minutes to pellet the cells and remove the cryoprotectant.

    • Gently resuspend the cell pellet in an appropriate volume of fresh, pre-warmed complete culture medium and transfer to a culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2[5][6].

  • Subculturing (Passaging) Cells:

    • Adherent Cells:

      • When cells reach 70-80% confluency, aspirate the culture medium.

      • Wash the cell monolayer with sterile PBS.

      • Add a sufficient volume of pre-warmed trypsin-EDTA to cover the cell surface and incubate for a few minutes until cells detach.

      • Neutralize the trypsin with complete culture medium and transfer the cell suspension to a centrifuge tube.

      • Centrifuge at 125 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.

      • Seed new culture flasks at the desired density.

    • Suspension Cells:

      • When the cell density reaches the recommended level for the specific cell line, transfer the cell suspension to a sterile centrifuge tube.

      • Centrifuge at 125 x g for 5-10 minutes.

      • Remove the desired amount of supernatant and resuspend the cells in fresh, pre-warmed medium to the desired seeding density.

      • Transfer the diluted cell suspension to new culture flasks.

Protocol 2: Treatment of Cells with this compound

This protocol describes how to treat cultured cells with this compound to assess its biological effects.

Materials:

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO)

  • Cultured cells (adherent or suspension) in appropriate culture vessels

  • Complete cell culture medium

Procedure:

  • Cell Seeding:

    • Seed cells in multi-well plates, flasks, or dishes at a density that will allow for logarithmic growth during the treatment period. For a 96-well plate, a starting density of 10,000–50,000 cells per well is often used[7].

    • Allow adherent cells to attach for 18-24 hours before treatment.

  • Preparation of this compound Working Solutions:

    • Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration.

    • Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

  • Cell Treatment:

    • For adherent cells, carefully aspirate the old medium and replace it with the medium containing the desired concentration of this compound or the vehicle control.

    • For suspension cells, add the concentrated this compound solution directly to the culture medium to achieve the final desired concentration.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis:

    • Following treatment, cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays, cell cycle analysis, western blotting for signaling pathway components, or proteomic analysis.

Data Presentation

Due to the nature of this compound as a research tool, specific quantitative data such as IC50 values are highly dependent on the cell line and assay conditions. Researchers should generate their own dose-response curves to determine the potency of this compound in their system of interest. Below is an example table for presenting such data.

Cell LineAssay TypeTreatment Duration (hours)IC50 (µM)
Example: Breast Cancer Cell Line (e.g., MCF-7)Cell Viability (MTT)72User-determined
Example: Lung Cancer Cell Line (e.g., A549)Cell Viability (MTT)72User-determined
Example: Hematopoietic Cell Line (e.g., Jurkat)Cell Viability (MTT)48User-determined

Visualizations

Signaling Pathway Diagram

As a pan-tyrosine kinase inhibitor, this compound is expected to broadly inhibit signaling pathways initiated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases. The diagram below illustrates a generalized tyrosine kinase signaling cascade that can be inhibited by this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) P1 P P2 P P3 P Grb2_SOS Grb2/SOS RTK->Grb2_SOS PI3K PI3K RTK->PI3K STAT STAT RTK->STAT PLC PLCγ RTK->PLC Ligand Growth Factor (Ligand) Ligand->RTK CZC8004 This compound CZC8004->RTK Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf PIP3 PIP3 AKT AKT Transcription Gene Transcription STAT->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription PIP2 PIP2 mTOR mTOR AKT->mTOR Cellular_Response Cellular Responses (Proliferation, Survival, etc.) mTOR->Cellular_Response Transcription->Cellular_Response G cluster_assays Endpoint Assays start Start: Cell Culture seed Seed Cells into Multi-well Plates start->seed treat Treat with this compound (Dose-Response and Time-Course) seed->treat incubate Incubate for Desired Duration treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (Signaling Proteins) incubate->western facs FACS Analysis (Apoptosis, Cell Cycle) incubate->facs proteomics Proteomics/Kinase Profiling incubate->proteomics analyze Data Analysis viability->analyze western->analyze facs->analyze proteomics->analyze end Conclusion analyze->end

References

Application Notes and Protocols for CZC-8004 in Kinase Inhibitor Pulldown Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-8004 is a potent pan-kinase inhibitor that has demonstrated significant activity against a range of tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Its broad-spectrum activity makes it a valuable tool for chemical proteomics, particularly in kinase inhibitor pulldown (KiP) assays. This application note provides a detailed protocol for utilizing this compound to enrich and identify kinase targets from complex biological samples, a critical step in drug discovery and signal transduction research.

Kinase inhibitor pulldown assays are powerful methods for identifying the cellular targets of kinase inhibitors.[2][3][4] These assays typically involve the immobilization of a kinase inhibitor on a solid support (e.g., Sepharose beads) to create an affinity matrix. This matrix is then used to selectively capture kinases from cell or tissue lysates. The captured proteins are subsequently identified and quantified using mass spectrometry. By using a pan-kinase inhibitor like this compound, it is possible to enrich a significant portion of the cellular kinome, providing a broad overview of the kinases present and their relative abundance.

Data Presentation: Kinase Binding Profile of a Representative Pan-Kinase Inhibitor

While a comprehensive, publicly available kinome scan dataset for this compound is not currently available, the following table presents data from a representative, well-characterized pan-kinase inhibitor to illustrate the type of data generated in a kinome-wide profiling experiment. This data is intended to demonstrate the principles of data presentation and interpretation for a broad-spectrum kinase inhibitor and does not represent the exact binding profile of this compound.

Disclaimer: The following data is for a representative pan-kinase inhibitor and is provided for illustrative purposes only. The actual binding profile of this compound may differ.

Kinase TargetDissociation Constant (Kd, nM)Kinase Family
ABL115TK
SRC25TK
LCK30TK
FYN45TK
YES150TK
FLT380TK
KIT120TK
PDGFRA150TK
KDR (VEGFR2)200TK
EGFR450TK
AURKA800Serine/Threonine
AURKB950Serine/Threonine
CDK21200CMGC
GSK3B1500CMGC

IC50 Values for this compound:

Kinase TargetIC50 (nM)
EGFR WT650[1]
VEGFR2 V916M437[1]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a kinase inhibitor pulldown assay using this compound.

Part 1: Immobilization of this compound on Sepharose Beads

This protocol describes the conjugation of this compound to NHS-activated Sepharose beads.

Materials:

  • This compound

  • NHS-activated Sepharose 4 Fast Flow

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Ethanolamine

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Wash Buffer (PBS with 0.5 M NaCl)

  • Storage Buffer (PBS with 20% Ethanol)

  • Rotating incubator

Procedure:

  • Bead Preparation: Resuspend the NHS-activated Sepharose beads in anhydrous DMF. Wash the beads three times with DMF to remove any storage solution.

  • Inhibitor Solution: Dissolve this compound in anhydrous DMF to a final concentration of 10 mM. Add DIPEA to the inhibitor solution to a final concentration of 20 mM.

  • Coupling Reaction: Add the inhibitor solution to the prepared beads. Incubate the mixture overnight at room temperature with gentle rotation.

  • Blocking Unreacted Sites: Pellet the beads by centrifugation and discard the supernatant. To block any unreacted NHS-ester groups, resuspend the beads in a solution of 1 M ethanolamine in PBS (pH 8.0) and incubate for 2 hours at room temperature with rotation.

  • Washing: Wash the beads extensively to remove any non-covalently bound inhibitor and blocking reagent. Perform sequential washes with PBS, Wash Buffer, and finally with PBS.

  • Storage: Resuspend the this compound-conjugated beads (kinobeads) in Storage Buffer and store at 4°C.

Part 2: Kinase Pulldown Assay

This protocol details the enrichment of kinases from cell lysate using the prepared this compound kinobeads.

Materials:

  • Cell or tissue lysate

  • This compound kinobeads

  • Lysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, protease and phosphatase inhibitor cocktails)

  • Wash Buffer 1 (Lysis Buffer with 500 mM NaCl)

  • Wash Buffer 2 (Lysis Buffer)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Microcentrifuge tubes

  • Rotating incubator

Procedure:

  • Lysate Preparation: Prepare cell or tissue lysates by standard methods using ice-cold Lysis Buffer. Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

  • Bead Equilibration: Wash the this compound kinobeads three times with Lysis Buffer.

  • Pulldown Incubation: Incubate a defined amount of cell lysate (typically 1-5 mg of total protein) with the equilibrated kinobeads for 2-3 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially to remove non-specifically bound proteins:

    • Two washes with Wash Buffer 1.

    • Three washes with Wash Buffer 2.

  • Elution: Elute the bound kinases from the beads by adding Elution Buffer and heating at 95°C for 5-10 minutes. Alternatively, for mass spectrometry analysis, on-bead digestion can be performed (see Part 3).

Part 3: Sample Preparation for Mass Spectrometry

This protocol describes the on-bead digestion of captured kinases for identification by mass spectrometry.

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium Bicarbonate Buffer (50 mM, pH 8.0)

  • Formic Acid

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation: After the final wash step in the pulldown assay, resuspend the beads in Ammonium Bicarbonate Buffer. Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate for 30 minutes in the dark.

  • Digestion: Add trypsin to the bead slurry (typically 1 µg of trypsin per 100 µg of estimated bound protein) and incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Acidify the peptide solution with formic acid. Desalt and concentrate the peptides using C18 spin tips according to the manufacturer's instructions.

  • Mass Spectrometry Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Mandatory Visualizations

Experimental Workflow

G cluster_prep Kinobead Preparation cluster_pulldown Kinase Pulldown cluster_analysis Analysis czc8004 This compound conjugation Covalent Conjugation czc8004->conjugation beads NHS-activated Sepharose Beads beads->conjugation blocked_beads This compound Kinobeads conjugation->blocked_beads incubation Incubation blocked_beads->incubation lysate Cell/Tissue Lysate lysate->incubation washing Washing incubation->washing elution Elution / On-Bead Digestion washing->elution ms LC-MS/MS Analysis elution->ms data Data Analysis (Kinase Identification & Quantification) ms->data

Caption: Workflow for a kinase inhibitor pulldown assay using this compound.

EGFR Signaling Pathway

EGFR_Signaling EGF EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2 Grb2/SOS EGFR->Grb2 Shc Shc EGFR->Shc PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STATs EGFR->STAT Ras Ras Grb2->Ras Shc->Grb2 Raf Raf Ras->Raf Akt Akt PI3K->Akt IP3 IP3/DAG PLCg->IP3 Response Proliferation, Survival, Migration STAT->Response MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response Akt->Response PKC PKC PKC->Raf IP3->PKC Ca2 Ca²⁺ Release IP3->Ca2 CZC8004 This compound CZC8004->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

VEGFR2 Signaling Pathway

VEGFR2_Signaling VEGF VEGF-A VEGFR2 VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src IP3 IP3/DAG PLCg->IP3 Akt Akt PI3K->Akt Ras Ras Src->Ras PKC PKC Raf Raf PKC->Raf IP3->PKC Ca2 Ca²⁺ Release IP3->Ca2 eNOS eNOS Akt->eNOS Response Angiogenesis, Permeability, Survival Akt->Response NO NO eNOS->NO NO->Response Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Response CZC8004 This compound CZC8004->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for CZC-8004 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-8004 is a potent, cell-permeable, pan-kinase inhibitor demonstrating activity against a range of tyrosine kinases.[1] It has shown inhibitory effects on key signaling molecules, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), making it a valuable tool for cancer research and drug discovery.[1] These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to assess its therapeutic potential and elucidate its mechanism of action.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of various kinases, thereby preventing phosphorylation of their downstream substrates. This inhibition disrupts signaling pathways crucial for cell proliferation, survival, and angiogenesis. Its known targets include ABL kinase, EGFR, and VEGFR2, with IC50 values in the nanomolar to low micromolar range.[1] The broad-spectrum inhibitory profile of this compound suggests its potential to overcome resistance mechanisms associated with single-target inhibitors.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against specific kinases. Researchers should note that the optimal concentration for cell-based assays will be cell line-dependent and should be determined empirically.

Target KinaseIC50 ValueReference
EGFR (Wild Type)650 nM[1]
VEGFR2 (V916M)437 nM[1]
ABL KinaseNot Specified[1]
Other Tyrosine KinasesLow Micromolar[1]

Signaling Pathways and Experimental Workflow

The primary signaling pathways affected by this compound are those driven by receptor tyrosine kinases. Inhibition of EGFR and VEGFR2, for example, can disrupt the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cancer cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation CZC8004 This compound CZC8004->RTK

Figure 1. Simplified signaling pathway showing the inhibitory action of this compound on receptor tyrosine kinases and downstream pathways.

The general workflow for evaluating the in vitro effects of this compound involves preparing the compound, treating cultured cancer cells, and subsequently performing various cell-based assays to measure viability, signaling pathway modulation, cell cycle progression, and apoptosis.

A Prepare this compound Stock Solution C Treat Cells with Varying Concentrations of this compound A->C B Culture Cancer Cell Lines B->C D Incubate for Defined Time Points C->D E Perform Cell-Based Assays D->E F Cell Viability (MTT, etc.) E->F G Western Blot (MAPK, PI3K/AKT) E->G H Cell Cycle Analysis (Flow Cytometry) E->H I Apoptosis Assay (Annexin V) E->I

Figure 2. General experimental workflow for in vitro cell-based assays with this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes, sterile

Procedure:

  • Based on the product datasheet, this compound is soluble in DMSO at a concentration of 77.5 mg/mL (250.53 mM).[1]

  • To prepare a 10 mM stock solution, dissolve 3.09 mg of this compound (MW: 309.34 g/mol ) in 1 mL of sterile DMSO.

  • For enhanced solubility, gently warm the tube at 37°C and vortex or use an ultrasonic bath for a short period.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for several months.[1]

Cell Viability Assay (e.g., MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., H1975, A549, MCF-7)

  • Complete growth medium

  • This compound stock solution (10 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate overnight.

  • Prepare serial dilutions of this compound in complete growth medium from the 10 mM stock. A suggested starting concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of MAPK and PI3K/AKT Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 2, 6, 24 hours). A 1 µM concentration has been previously used for H1975 cells.[1]

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the ratio of phosphorylated to total protein.

Cell Cycle Analysis by Flow Cytometry

This protocol evaluates the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution containing RNase A

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Harvest both adherent and floating cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay by Annexin V/PI Staining

This protocol detects the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

References

Preparing CZC-8004 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for CZC-8004

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of this compound stock solutions for various experimental applications. This compound is a potent pan-kinase inhibitor targeting a range of tyrosine kinases, including but not limited to ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES.[1] It also demonstrates inhibitory activity against EGFR and VEGFR2.[2][3][4]

Physicochemical and Solubility Data

A summary of the key physicochemical properties and solubility of this compound is presented in the table below for easy reference.

PropertyValueReference
Synonyms CZC-00008004, Dianilinopyrimidine-01[1][3]
CAS Number 916603-07-1[1][5]
Molecular Formula C₁₇H₁₆FN₅[1]
Molecular Weight 309.3 g/mol [1]
Purity ≥98%[1]
Formulation Crystalline solid[1]
Solubility in DMSO 5 mg/mL, 77.5 mg/mL (250.53 mM) (ultrasonication may be required)[1][4][5]
Solubility in DMF 2 mg/mL[1]
Solubility in Ethanol 0.1 mg/mL[1]
Solubility in DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL[1]

Experimental Protocols

Preparation of High-Concentration Stock Solution for In Vitro Use

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in dimethyl sulfoxide (DMSO), which can be further diluted to the desired working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended for higher concentrations)[3][4][5]

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 323.3 µL of DMSO to 1 mg of this compound).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • For higher concentrations or if the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 10-15 minutes.[3][4][5] Warming the tube to 37°C can also aid in dissolution.[3][5]

  • Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2][3]

    • Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years for long-term stability.[2]

Stock Solution Concentration Calculator:

Desired ConcentrationMass of this compound (1 mg)Mass of this compound (5 mg)Mass of this compound (10 mg)
1 mM 3.2327 mL16.1634 mL32.3269 mL
5 mM 0.6465 mL3.2327 mL6.4654 mL
10 mM 0.3233 mL1.6163 mL3.2327 mL

Table adapted from MedChemExpress data.[6]

Preparation of Working Solutions for In Vivo Studies

For animal studies, this compound needs to be formulated in a vehicle that is safe for administration. Below are three potential vehicle formulations. It is recommended to prepare these solutions fresh on the day of use.[2]

Formulation 1: DMSO/PEG300/Tween-80/Saline [2]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a concentrated stock of this compound in DMSO (e.g., 25.8 mg/mL).

  • In a sterile tube, add the components in the following order, ensuring complete mixing after each addition:

    • 10% DMSO (from the concentrated stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • This formulation results in a clear solution with a solubility of at least 2.58 mg/mL (8.34 mM).[6]

Formulation 2: DMSO/SBE-β-CD in Saline [6]

Materials:

  • This compound

  • DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a concentrated stock of this compound in DMSO.

  • Add the components in the following order, mixing well after each step:

    • 10% DMSO (from the concentrated stock)

    • 90% of the 20% SBE-β-CD in saline solution

  • This formulation yields a clear solution with a solubility of at least 2.58 mg/mL (8.34 mM).[6]

Formulation 3: DMSO/Corn Oil [4][6]

Materials:

  • This compound

  • DMSO

  • Corn oil

Procedure:

  • Prepare a concentrated stock of this compound in DMSO.

  • Add the components in the following order, with thorough mixing:

    • 10% DMSO (from the concentrated stock)

    • 90% Corn oil

  • This formulation results in a clear solution with a solubility of at least 2.58 mg/mL (8.34 mM).[4][6]

Visualizations

G cluster_prep In Vitro Stock Solution Workflow weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve filter Sterile Filter (Optional) dissolve->filter aliquot Aliquot filter->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing in vitro stock solutions of this compound.

G cluster_kinases Tyrosine Kinases cluster_pathways Downstream Signaling Pathways CZC8004 This compound EGFR EGFR CZC8004->EGFR VEGFR2 VEGFR2 CZC8004->VEGFR2 ABL ABL CZC8004->ABL SRC SRC CZC8004->SRC JAK1 JAK1 CZC8004->JAK1 BTK BTK CZC8004->BTK FAK FAK CZC8004->FAK OTHER Other Kinases... CZC8004->OTHER Proliferation Cell Proliferation EGFR->Proliferation Angiogenesis Angiogenesis EGFR->Angiogenesis Survival Cell Survival EGFR->Survival Metastasis Metastasis EGFR->Metastasis VEGFR2->Proliferation VEGFR2->Angiogenesis VEGFR2->Survival VEGFR2->Metastasis ABL->Proliferation ABL->Angiogenesis ABL->Survival ABL->Metastasis SRC->Proliferation SRC->Angiogenesis SRC->Survival SRC->Metastasis JAK1->Proliferation JAK1->Angiogenesis JAK1->Survival JAK1->Metastasis BTK->Proliferation BTK->Angiogenesis BTK->Survival BTK->Metastasis FAK->Proliferation FAK->Angiogenesis FAK->Survival FAK->Metastasis OTHER->Proliferation OTHER->Angiogenesis OTHER->Survival OTHER->Metastasis

References

Application Notes and Protocols: CZC-8004 in Triple-Negative Breast Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utilization of CZC-8004, a pan-kinase inhibitor, in the context of triple-negative breast cancer (TNBC) research. The information provided is based on published preclinical research and is intended for research use only.

Introduction

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2] This lack of well-defined molecular targets makes it difficult to treat, often leading to a poor prognosis.[2] The heterogeneity of TNBC underscores the need for novel therapeutic strategies and the identification of predictive biomarkers to guide treatment decisions.[3][4]

This compound is a pan-kinase inhibitor that has been identified to bind to a range of tyrosine kinases, including ABL kinase, with low micromolar IC50 values.[5] While direct therapeutic studies of this compound in TNBC are not extensively documented in publicly available research, its utility has been demonstrated as a tool in proteomic-based approaches to identify potential biomarkers for chemotherapy response in TNBC.[3]

Mechanism of Action

This compound functions as a pan-kinase inhibitor, meaning it can bind to and inhibit the activity of a broad spectrum of kinases.[5] Kinases are a large family of enzymes that play critical roles in cell signaling pathways by catalyzing the phosphorylation of specific substrates.[6][7] In cancer, aberrant kinase activity is a common driver of uncontrolled cell growth, proliferation, and survival.[6][8] By binding to the ATP-binding site of multiple kinases, this compound can disrupt these signaling pathways. This broad-spectrum activity makes it a useful tool for chemical proteomics to probe the "druggable" kinome in cancer cells.

A key application of this compound in TNBC research has been in Kinase Inhibitor Pulldown Assays (KIPA).[3] In this technique, this compound and other kinase inhibitors are immobilized on beads to "capture" their target kinases and associated protein complexes from tumor cell lysates. The captured proteins are then identified and quantified by mass spectrometry. This approach allows for the large-scale identification of kinases and signaling pathways that are active in a tumor, providing insights into potential therapeutic targets and biomarkers.[3]

Data Presentation: Kinase Inhibitor Pulldown Assay (KIPA) Components

The following table summarizes the components of the kinase inhibitor-conjugated beads used in a study to identify chemotherapy response biomarkers in TNBC, which included this compound.[3]

Kinase InhibitorPrimary Target(s)
This compound Pan-kinase (including ABL)
PalbociclibCDK4/6
CrizotinibALK/ROS1/MET
GSK690693AKT1/2/3
AZD4547FGFR1/2/3
AfatinibEGFR/HER2
FRAX597PAK1/2/3
AbemaciclibCDK4/6
AxitinibVEGFR1/2/3, PDGFR, c-KIT

This table is based on the kinase inhibitors used in the KIPA study and their generally recognized targets.

Experimental Protocols

Protocol 1: Kinase Inhibitor Pulldown Assay (KIPA) for Biomarker Discovery in TNBC

This protocol is adapted from a study that utilized this compound as part of a KIPA to identify predictive biomarkers for neoadjuvant chemotherapy response in TNBC.[3]

Objective: To enrich and identify kinases and their binding partners from TNBC tissue biopsies to discover potential biomarkers of chemotherapy response.

Materials:

  • TNBC tissue biopsy samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • ECH Sepharose 4B beads

  • This compound and other kinase inhibitors (see table above)

  • Carbodiimide coupling chemistry reagents (e.g., EDC, NHS)

  • 50% Dimethylformamide (DMF)/Ethanol (EtOH)

  • Wash buffers (e.g., high salt, low salt, and non-ionic detergent-based)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometer for protein identification and quantification

Methodology:

  • Preparation of Kinase Inhibitor-Conjugated Beads ("Kinobeads"):

    • Synthesize ECH Sepharose 4B by conjugating 6-Aminohexanoic acid to CNBr-activated Sepharose 4B.

    • Dissolve this compound and each of the other kinase inhibitors separately in 50% DMF/EtOH.

    • Covalently couple each kinase inhibitor to the ECH Sepharose 4B beads using carbodiimide coupling chemistry.

    • Combine the individual inhibitor-conjugated beads to create a mixed "kinobead" matrix.

  • TNBC Tissue Lysate Preparation:

    • Homogenize fresh-frozen TNBC biopsy samples in lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Kinase Pulldown:

    • Incubate a defined amount of total protein from the TNBC lysate with the prepared kinobeads. The incubation should be performed at 4°C with gentle rotation for a sufficient time (e.g., 2-4 hours) to allow for kinase binding.

    • Wash the beads extensively with a series of wash buffers to remove non-specific protein binding. This typically involves washes with high-salt, low-salt, and non-ionic detergent-containing buffers.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the kinobeads using an appropriate elution buffer, such as SDS-PAGE sample buffer, and heating.

    • Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.

    • Analyze the resulting peptides by quantitative mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins captured by the kinobeads using a proteomics data analysis pipeline.

    • Correlate the abundance of identified proteins with clinical outcomes, such as pathologic complete response (pCR) to neoadjuvant chemotherapy, to identify potential predictive biomarkers.

Visualizations

KIPA_Workflow Experimental Workflow for Kinase Inhibitor Pulldown Assay (KIPA) cluster_BeadPrep Kinobead Preparation cluster_SamplePrep Sample Preparation cluster_Pulldown Pulldown & Analysis CZC8004 This compound & Other Kinase Inhibitors Conjugation Carbodiimide Coupling CZC8004->Conjugation Beads Sepharose Beads Beads->Conjugation Kinobeads Kinobeads Conjugation->Kinobeads Incubation Incubation Kinobeads->Incubation TNBC_Tissue TNBC Biopsy Lysis Cell Lysis TNBC_Tissue->Lysis Lysate Tumor Lysate Lysis->Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution MS Mass Spectrometry Elution->MS Biomarker Biomarker Identification MS->Biomarker

Caption: KIPA Experimental Workflow.

Caption: Pan-Kinase Inhibition Concept.

Conclusion

While this compound is not currently highlighted as a direct therapeutic agent for triple-negative breast cancer in clinical trials, its role as a pan-kinase inhibitor makes it a valuable research tool. The primary application demonstrated in the literature is its use in kinase inhibitor pulldown assays to explore the kinome of TNBC tumors. This approach can aid in the identification of novel therapeutic targets and predictive biomarkers for chemotherapy response, ultimately contributing to the advancement of personalized medicine for this challenging disease. Further research is required to determine any potential therapeutic efficacy of this compound in TNBC.

References

Application Notes and Protocols for Mass Spectrometry-Based Proteomics Using CZC-8004

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-8004 is a pan-tyrosine kinase inhibitor utilized in mass spectrometry (MS)-based proteomics to profile the kinome, the complete set of protein kinases in a cell.[1][2] Due to its broad specificity, this compound is often employed as part of a multiplexed inhibitor bead (MIB) or kinobead strategy to enrich a wide range of kinases from complex biological samples like cell lysates or patient-derived xenografts (PDX).[1][3][4] This approach, commonly referred to as a Kinase Inhibitor Pulldown (KiP) assay, enhances the detection and quantification of low-abundance kinases by MS.[3][5]

The KiP assay, in conjunction with advanced MS techniques such as Parallel Reaction Monitoring (PRM), allows for the accurate quantification of hundreds of kinases simultaneously.[3][4][5] This methodology is particularly valuable for identifying differentially expressed kinases, elucidating drug mechanisms of action, and discovering potential therapeutic targets in various diseases, notably cancer.[1][3][4]

Data Presentation

The following tables represent illustrative quantitative data that can be obtained from a KiP-MS experiment using a kinase inhibitor cocktail containing this compound. The data is presented to showcase the typical output and for comparative analysis.

Table 1: Number of Kinases Identified with Varying Protein Lysate Input

Protein Lysate Input (µg)Number of Kinases Identified
12.5> 220
25~250
50~300
100~300
200~300

This table is based on data suggesting that approximately 50 µg of protein lysate is sufficient for comprehensive kinome profiling using the KiP-MS method.

Table 2: Example of Differential Kinase Expression in a Cancer Model

KinaseProtein AccessionFold Change (Tumor vs. Control)p-value
EGFRP005333.2< 0.01
ABL1P00519-2.5< 0.05
SRCP129311.8< 0.05
METP085812.1< 0.01
CDK4P118021.5n.s.

This table provides a representative example of how quantitative data on kinase expression changes between different biological conditions can be presented. n.s. = not significant.

Experimental Protocols

Protocol 1: Preparation of Kinase Inhibitor-Coupled Beads (Kinobeads)

This protocol describes the conjugation of a nine-kinase inhibitor cocktail, including this compound, to Sepharose beads.

Materials:

  • ECH Sepharose 4B beads

  • Kinase inhibitors: Palbociclib, Crizotinib, GSK690693, AZD4547, This compound , Afatinib, FRAX597, Abemaciclib, and Axitinib[1][3]

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ethanolamine

  • Tris-HCl, pH 8.3

  • NaCl

  • Acetate buffer, pH 4.0

Procedure:

  • Condition the ECH Sepharose 4B beads by washing with 50% DMF/EtOH.[3]

  • Dissolve each of the nine kinase inhibitors in 50% DMF/EtOH.[3]

  • Add the dissolved inhibitors to the conditioned beads in the presence of 0.1 M EDC.[3]

  • Incubate overnight at 4°C with rotation to allow for covalent coupling.[3]

  • Inactivate any unreacted groups by adding 1 M ethanolamine in 50% DMF/EtOH with 0.1 M EDC and incubating for 1 hour at room temperature.[3]

  • Wash the beads with 50% DMF/EtOH.[3]

  • Perform alternating washes with a high pH buffer (0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl) and a low pH buffer (0.1 M acetate, pH 4.0 with 500 mM NaCl).[3]

  • Mix equal volumes of the individual kinobead preparations to create the 9-inhibitor kinobead cocktail (9KiP).[3]

  • Store the 9KiP reagent in 20% ethanol at 4°C in the dark.[3]

Protocol 2: Kinase Inhibitor Pulldown (KiP) Assay

Materials:

  • Cell or tissue lysates

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 0.5% Triton X-100, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1X protease inhibitor cocktail, 10 mM NaF, 2.5 mM Na3VO4, and 1% each of phosphatase inhibitor cocktails 2 and 3.[3]

  • 9KiP bead slurry (prepared in Protocol 1)

  • Wash Buffer: High salt-containing buffers

  • Trypsin

  • Detergent removal spin columns

Procedure:

  • Prepare native protein lysates from cells or tissues using the specified lysis buffer.[3]

  • Quantify the protein concentration of the lysates.

  • Incubate the protein lysate (typically 50 µg) with the 9KiP bead slurry for 1 hour to allow for kinase binding.[3]

  • Wash the beads with high-salt buffers to remove non-specifically bound proteins.[3]

  • Perform an on-bead digestion of the captured kinases by adding trypsin and incubating overnight.[3]

  • Collect the resulting peptides.

  • Clean up the peptide mixture using a detergent-removal spin column.[3]

  • The samples are now ready for mass spectrometry analysis.

Protocol 3: Mass Spectrometry Analysis

Method: Hybrid Data-Dependent Acquisition (DDA) / Parallel Reaction Monitoring (PRM)

  • Analyze the cleaned peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap Fusion).

  • Employ a hybrid DDA/PRM method for both broad kinase identification and targeted quantification.

  • Full Scan (DDA): Acquire full scan spectra to identify a broad range of peptides.

  • PRM: Use a pre-defined inclusion list of peptides from target kinases for PRM analysis to ensure accurate quantification.[3]

  • Process the raw mass spectrometry data using appropriate software for protein identification and quantification.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_kip Kinase Inhibitor Pulldown (KiP) cluster_ms Mass Spectrometry cell_lysate Cell/Tissue Lysate (Native Conditions) quantification Protein Quantification cell_lysate->quantification incubation Incubation (Kinase Enrichment) quantification->incubation kinobeads 9-Inhibitor Kinobeads (including this compound) kinobeads->incubation washing Washing (Remove Non-specific Binders) incubation->washing digestion On-Bead Trypsin Digestion washing->digestion peptide_cleanup Peptide Cleanup digestion->peptide_cleanup lc_ms LC-MS/MS Analysis (Hybrid DDA/PRM) peptide_cleanup->lc_ms data_analysis Data Analysis (Protein ID & Quantification) lc_ms->data_analysis

Caption: Workflow for kinome profiling using the KiP-MS assay.

Principle of Competitive Binding for Target Identification

G cluster_control Control Condition cluster_competition Competitive Binding control_lysate Protein Lysate control_pulldown Pulldown control_lysate->control_pulldown control_kinobeads Kinobeads (with this compound) control_kinobeads->control_pulldown control_ms MS Analysis control_pulldown->control_ms control_result High Abundance of Target Kinase control_ms->control_result exp_lysate Protein Lysate exp_pulldown Pulldown exp_lysate->exp_pulldown free_inhibitor Free this compound (Competitor) free_inhibitor->exp_lysate Pre-incubation exp_kinobeads Kinobeads (with this compound) exp_kinobeads->exp_pulldown exp_ms MS Analysis exp_pulldown->exp_ms exp_result Low Abundance of Target Kinase exp_ms->exp_result

Caption: Competitive binding assay to confirm specific kinase targets.

References

Application Notes and Protocols: Utilizing CZC-8004 in Kinase Inhibitor Pulldown (KiP) Assays for Kinome Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-8004 is characterized as a pan-kinase inhibitor, demonstrating binding affinity for a range of tyrosine kinases, including ABL kinase.[1] While specific studies detailing its therapeutic combination with other kinase inhibitors are not extensively documented in publicly available literature, this compound has emerged as a valuable tool in chemical proteomics. It is frequently used as a component of a multi-kinase inhibitor matrix for the enrichment and profiling of the human kinome through a technique known as the Kinase Inhibitor Pulldown (KiP) assay.[2][3][4][5][6]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in combination with other kinase inhibitors for the purpose of kinome-wide profiling. This approach allows for the broad enrichment and subsequent identification and quantification of kinases from complex biological samples, such as cell lysates and tumor biopsies.[2][3][4][5][6] This is particularly relevant for identifying therapeutic targets and understanding kinase reprogramming in various disease states, including breast cancer.[4][5][6]

Principle of the Kinase Inhibitor Pulldown (KiP) Assay

The KiP assay leverages the ability of immobilized kinase inhibitors to capture their cognate kinases from a cell or tissue lysate. By using a combination of inhibitors with broad selectivity, including the pan-kinase inhibitor this compound, a significant portion of the kinome can be enriched. The captured kinases are then eluted and identified and quantified using mass spectrometry-based proteomics. This methodology provides a powerful tool to assess the expression and activity state of a large number of kinases simultaneously.

Data Presentation: Composition of Kinase Inhibitor Cocktails for Pulldown Assays

For effective kinome enrichment, this compound is typically used as part of a cocktail of kinase inhibitors conjugated to sepharose or agarose beads. The composition of these cocktails can be tailored to specific research questions. Below are examples of inhibitor combinations that have been utilized in published studies.

Table 1: Composition of a 9-Inhibitor Kinase Pulldown Matrix (9KiP) [2][3][5][6]

InhibitorTarget Kinase(s)
PalbociclibCDK4/6
Crizotinibc-MET, AXL
This compound Non-specific tyrosine kinase inhibitor
AxitinibVEGFR, PDGFR
GSK690693AKT
AZD4547FGFR, VEGFR
AfatinibEGFR, ERBB2
AbemaciclibCDK4/6
FRAX597PAK

Table 2: Composition of a 5-Inhibitor Kinase Pulldown Matrix (5KiPv2) [4]

InhibitorTarget Kinase(s)
PalbociclibCDK4/6
GSK690693AKT
AZD4547FGFR
This compound Non-specific tyrosine kinase inhibitor
AxitinibVEGFR, PDGFR

Experimental Protocols

Protocol 1: Preparation of Kinobeads

This protocol describes the conjugation of kinase inhibitors, including this compound, to sepharose beads.

Materials:

  • ECH Sepharose 4B or ECH-Agarose beads

  • Kinase inhibitors (e.g., this compound, Palbociclib, Crizotinib, etc.)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 50% Dimethylformamide (DMF) / Ethanol (EtOH)

  • Ethanolamine

  • 0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl

  • 0.1 M Acetate, pH 4.0 with 500 mM NaCl

  • 20% Ethanol

Procedure:

  • Swell and wash the ECH Sepharose 4B beads according to the manufacturer's instructions.

  • Dissolve each kinase inhibitor, including this compound, in 50% DMF/EtOH.

  • Add the dissolved kinase inhibitors to the conditioned beads in the presence of 0.1 M EDC.

  • Allow the coupling reaction to proceed overnight at 4°C with rotation.[6]

  • Inactivate any unreacted groups by adding 1 M ethanolamine and incubating for 1 hour at room temperature.[4]

  • Wash the beads extensively with 50% DMF/EtOH.

  • Perform alternating washes with 0.1 M Tris-HCl, pH 8.3 with 500 mM NaCl and 0.1 M acetate, pH 4.0 with 500 mM NaCl.[4][6]

  • Store the prepared kinobeads in 20% ethanol at 4°C in the dark.[6]

G start Start: Swell and Wash Sepharose Beads dissolve Dissolve Kinase Inhibitors (including this compound) in 50% DMF/EtOH start->dissolve couple Couple Inhibitors to Beads with EDC (Overnight, 4°C) dissolve->couple inactivate Inactivate Unreacted Groups with Ethanolamine couple->inactivate wash1 Wash with 50% DMF/EtOH inactivate->wash1 wash2 Alternating Washes: High and Low pH Buffers wash1->wash2 store Store Kinobeads in 20% Ethanol at 4°C wash2->store end End: Kinobeads Ready store->end

Caption: Workflow for the Preparation of Kinobeads.

Protocol 2: Kinase Enrichment from Cell or Tissue Lysates

This protocol outlines the procedure for enriching kinases from biological samples using the prepared kinobeads.

Materials:

  • Prepared Kinobeads (cocktail of inhibitor-conjugated beads)

  • Cell or tissue samples

  • Lysis Buffer (e.g., MIB lysis buffer with protease and phosphatase inhibitors)

  • Microcentrifuge

  • Elution Buffer

  • Sample buffer for mass spectrometry

Procedure:

  • Prepare native protein lysates from cell or tissue samples using an appropriate lysis buffer on ice.

  • Clarify the lysates by centrifugation to remove cellular debris.

  • Determine the protein concentration of the supernatant.

  • Incubate a defined amount of protein lysate (e.g., 100 µg) with the kinobead cocktail.[5]

  • Allow binding to occur by rotating the mixture at 4°C for a specified time (e.g., 1-2 hours).

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the bound kinases from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

  • The eluate is now ready for downstream processing for mass spectrometry analysis (e.g., in-gel digestion, tryptic digestion).

G start Start: Cell/Tissue Lysate Preparation incubate Incubate Lysate with Kinobeads start->incubate wash Wash Beads to Remove Non-specific Binders incubate->wash elute Elute Bound Kinases wash->elute ms_prep Prepare Eluate for Mass Spectrometry elute->ms_prep end End: Sample Ready for MS Analysis ms_prep->end

Caption: Experimental Workflow for Kinase Enrichment.

Signaling Pathways and Logical Relationships

The KiP assay does not directly elucidate signaling pathways but rather provides a snapshot of the expressed kinome. The data generated can be used to infer the activity of certain pathways based on the abundance of key kinases. For example, an increased abundance of kinases in the PI3K-Akt-mTOR pathway could suggest its activation.

G cluster_0 KiP Assay Workflow cluster_1 Downstream Analysis Lysate Biological Sample (Cell/Tissue Lysate) Enrichment Kinase Enrichment Lysate->Enrichment Kinobeads Kinobead Cocktail (including this compound) Kinobeads->Enrichment MassSpec Mass Spectrometry Enrichment->MassSpec Data Kinome Profile (Identified and Quantified Kinases) MassSpec->Data Pathway Pathway Analysis Data->Pathway Target Therapeutic Target Identification Data->Target Biomarker Biomarker Discovery Data->Biomarker

Caption: Logical Relationship of KiP Assay to Downstream Applications.

Conclusion

This compound, in combination with other kinase inhibitors, serves as a critical component of kinobeads for the global profiling of the human kinome. The protocols and data presented here provide a framework for researchers to utilize this powerful technique for a variety of applications, including the identification of novel drug targets and the elucidation of kinase-driven disease mechanisms. While the direct therapeutic combination of this compound is not well-documented, its application in chemical proteomics underscores its importance in the broader field of kinase inhibitor research and drug development.

References

Application Note: Protocol for Covalent Conjugation of CZC-8004 to Sepharose Beads

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CZC-8004 is a pan-kinase inhibitor that serves as a valuable tool in cancer research and kinase-targeted drug discovery.[1][2][3][4] Immobilization of small molecules like this compound onto a solid support, such as sepharose beads, enables a variety of applications, including affinity chromatography for the purification and identification of target kinases, and in pull-down assays to study protein-drug interactions. This document provides a detailed protocol for the covalent conjugation of this compound to N-Hydroxysuccinimide (NHS)-activated sepharose beads. The protocol leverages the primary amine group present in the aminomethylphenyl moiety of this compound for efficient coupling to the NHS-activated matrix, forming a stable amide bond.

Principle of Conjugation

The conjugation of this compound to NHS-activated sepharose beads is based on a well-established chemical reaction. The NHS ester on the sepharose matrix is highly reactive towards primary amines. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking this compound to the sepharose bead, and the release of NHS as a byproduct.

Materials and Reagents

Reagent/Material Supplier Catalog Number Comments
This compoundMedChemExpressHY-101565Or equivalent
NHS-activated Sepharose 4 Fast FlowCytiva17-0906-01Or equivalent
Dimethyl sulfoxide (DMSO), AnhydrousSigma-Aldrich276855Or equivalent
1 mM Hydrochloric Acid (HCl)Fisher ScientificA144-212Or equivalent
1 M Ethanolamine, pH 8.0Sigma-AldrichE9508Or equivalent
Coupling Buffer (0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3)--Prepare fresh
Wash Buffer A (0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3)--Prepare fresh
Wash Buffer B (0.1 M Acetate, 0.5 M NaCl, pH 4.0)--Prepare fresh
Phosphate Buffered Saline (PBS), pH 7.4Gibco10010023Or equivalent
Spin ColumnsThermo Fisher89882Or equivalent
End-over-end rotator--
Spectrophotometer--For determining coupling efficiency

Experimental Protocol

This protocol is designed for conjugating this compound to 1 mL of NHS-activated sepharose beads. Adjust volumes accordingly for different amounts of beads.

Preparation of this compound Solution
  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Based on its molecular weight of 309.34 g/mol , dissolve 3.09 mg of this compound in 1 mL of DMSO.

  • Further dilute the this compound stock solution in Coupling Buffer to a final concentration of 1 mM. For 1 mL of beads, prepare 2 mL of this working solution.

Preparation of NHS-activated Sepharose Beads
  • Resuspend the NHS-activated sepharose beads in the vial by gentle inversion.

  • Transfer 1 mL of the bead slurry to a 15 mL conical tube.

  • Pellet the beads by centrifugation at 500 x g for 1 minute.

  • Carefully aspirate and discard the supernatant.

  • Wash the beads by adding 10 mL of ice-cold 1 mM HCl. Invert the tube several times to mix.

  • Centrifuge at 500 x g for 1 minute and discard the supernatant.

  • Repeat the wash step (steps 5-6) two more times.

  • After the final wash, immediately proceed to the coupling step.

Covalent Coupling of this compound to Sepharose Beads

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage czc_prep Prepare this compound Solution coupling Couple this compound to Beads czc_prep->coupling bead_prep Wash NHS-activated Sepharose Beads bead_prep->coupling blocking Block Unreacted Sites coupling->blocking washing Wash Conjugated Beads blocking->washing storage Store Beads washing->storage

Caption: Experimental workflow for conjugating this compound to sepharose beads.

  • Immediately add the 2 mL of 1 mM this compound in Coupling Buffer to the washed sepharose beads.

  • Incubate the mixture on an end-over-end rotator for 1-2 hours at room temperature.

Blocking of Unreacted Sites
  • Pellet the beads by centrifugation at 500 x g for 1 minute.

  • Collect the supernatant and save it for determination of coupling efficiency.

  • To block any unreacted NHS-ester groups, add 10 mL of 1 M Ethanolamine, pH 8.0 to the beads.

  • Incubate on an end-over-end rotator for 1 hour at room temperature.

Washing of the Conjugated Beads
  • Centrifuge the beads at 500 x g for 1 minute and discard the supernatant.

  • Wash the beads with 10 mL of Wash Buffer A (0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3). Invert to mix, then centrifuge and discard the supernatant.

  • Wash the beads with 10 mL of Wash Buffer B (0.1 M Acetate, 0.5 M NaCl, pH 4.0). Invert to mix, then centrifuge and discard the supernatant.

  • Repeat the washes with Wash Buffer A and Wash Buffer B two more times each.

  • Finally, wash the beads three times with 10 mL of PBS, pH 7.4.

Storage of this compound Conjugated Beads
  • After the final wash, resuspend the beads in 1 mL of PBS containing a suitable bacteriostatic agent (e.g., 0.02% sodium azide).

  • Store the this compound conjugated sepharose beads at 2-8°C. Do not freeze.

Quantification of Coupling Efficiency

The coupling efficiency can be estimated by measuring the absorbance of the supernatant collected before and after the coupling reaction.

  • Dilute the initial 1 mM this compound solution and the collected supernatant from step 4.4.1 in Coupling Buffer.

  • Measure the absorbance at the maximum wavelength of this compound (approximately 274 nm and 321 nm).[2]

  • Calculate the amount of this compound in the initial solution and in the supernatant.

  • The coupling efficiency is calculated as: % Coupling Efficiency = [(Initial amount of this compound - Amount in supernatant) / Initial amount of this compound] x 100

Signaling Pathway Diagram

This compound is a pan-kinase inhibitor, targeting multiple tyrosine kinases.[2] The following diagram illustrates a generalized signaling pathway that can be investigated using this compound conjugated beads for affinity pull-down experiments.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Kinase Target Kinase (e.g., ABL, SRC, VEGFR2) RTK->Kinase Activation CZC_Beads This compound-Sepharose Beads Kinase->CZC_Beads Binding (Affinity Pull-down) Substrate Downstream Substrate Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Angiogenesis) Substrate->Response

Caption: Generalized signaling pathway involving kinases targeted by this compound.

Conclusion

This protocol provides a detailed method for the successful conjugation of the pan-kinase inhibitor this compound to NHS-activated sepharose beads. The resulting this compound-sepharose conjugate is a versatile tool for affinity-based purification and interaction studies of various kinases. The provided workflow and diagrams serve as a comprehensive guide for researchers in the field of drug discovery and chemical biology.

References

Application Notes and Protocols for CZC-8004 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CZC-8004 is a potent pan-kinase inhibitor that has demonstrated significant activity against multiple tyrosine kinases, playing a crucial role in cancer cell signaling pathways. Notably, it targets the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both of which are pivotal in tumor growth, proliferation, and angiogenesis.[1] Understanding the sensitivity of various cancer cell lines to this compound is essential for identifying potential therapeutic applications and for designing further preclinical and clinical studies. These application notes provide a summary of sensitive cell lines, detailed protocols for assessing cell viability upon treatment, and diagrams of the targeted signaling pathways.

Cell Lines Sensitive to this compound Treatment

This compound has shown inhibitory activity against several cancer cell lines, particularly those with specific genetic backgrounds. The sensitivity is often quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit cell growth by 50%.

Cell LineCancer TypeTarget(s)IC50 (nM)Notes
H1975Non-Small Cell Lung CancerVEGFR2 (V916M)437This cell line harbors a VEGFR2 mutation, contributing to its sensitivity.[1]
PC9GNon-Small Cell Lung CancerEGFR (T790M)Not specifiedDemonstrates targeting ability.[1]
H3122CR1Non-Small Cell Lung CancerALK (L1196M)Not specifiedDemonstrates targeting ability.[1]
CRL2064-Wild TypeNot specifiedUsed as a wild-type control in studies.[1]
Cells with EGFR WTVariousEGFR (Wild Type)650Represents the baseline sensitivity of cells with wild-type EGFR.[1]

Note: The data presented is based on available in vitro studies. IC50 values can vary depending on experimental conditions such as cell density, assay type, and incubation time.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range might be from 1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the curve using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the direct inhibitory effect of this compound on the activity of specific kinases like EGFR and VEGFR2.

Materials:

  • Recombinant human EGFR or VEGFR2 kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution (in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader (luminescence or fluorescence)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the recombinant kinase and the specific substrate.

    • Add the diluted this compound or vehicle control (DMSO) to the wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced or the amount of phosphorylated substrate.

    • Incubate as recommended by the detection kit manufacturer.

  • Signal Measurement:

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by this compound and a general workflow for assessing its cytotoxic effects.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->EGFR Inhibits

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand VEGF-A VEGFR2 VEGFR2 Ligand->VEGFR2 Binds PLCγ PLCγ VEGFR2->PLCγ Activates PI3K PI3K VEGFR2->PI3K Activates DAG DAG PLCγ->DAG IP3 IP3 PLCγ->IP3 PKC PKC DAG->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Endothelial Cell Survival Endothelial Cell Survival Akt->Endothelial Cell Survival NO NO eNOS->NO Vascular Permeability Vascular Permeability NO->Vascular Permeability This compound This compound This compound->VEGFR2 Inhibits

Figure 2. Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (Adherent Cancer Cells) Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Treatment Treat with Serial Dilutions of this compound Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Analyze Data & Determine IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Figure 3. General experimental workflow for determining the cytotoxicity of this compound.

References

Application Notes and Protocols for Studying Drug Resistance Mechanisms in Cancer Using CZC-8004

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired and intrinsic drug resistance remains a primary obstacle in the successful treatment of cancer. Understanding the molecular mechanisms that drive resistance is crucial for the development of novel therapeutic strategies. CZC-8004 is a potent pan-kinase inhibitor that serves as a valuable tool for researchers to investigate the complex signaling networks that are often rewired in drug-resistant cancer cells. By broadly targeting multiple kinases, this compound can be employed to identify key drivers of resistance and explore potential therapeutic vulnerabilities.

These application notes provide detailed protocols for utilizing this compound in the study of drug resistance mechanisms. The methodologies cover the establishment of drug-resistant cancer cell lines, the use of Kinase Inhibitor Pulldown Assays (KIPA) for kinome profiling, and functional assays to assess the impact of this compound on cell viability and key signaling pathways.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations of this compound against specific kinases. This data is essential for designing experiments and interpreting results.

Target KinaseIC50 (nM)Cell Line ContextReference
EGFR (Wild-Type)650Not specified[1]
VEGFR2 (V916M mutant)437H1975[1]

Experimental Protocols

Establishment of Drug-Resistant Cancer Cell Lines

Objective: To generate cancer cell lines with acquired resistance to a specific chemotherapeutic agent for subsequent investigation with this compound.

Principle: Drug-resistant cell lines are developed by continuous exposure to escalating concentrations of a cytotoxic drug. This process selects for cells that have developed mechanisms to survive and proliferate in the presence of the drug.

Protocol:

  • Determine the initial IC50 of the parental cell line:

    • Plate the parental cancer cell line in 96-well plates.

    • Treat the cells with a range of concentrations of the desired chemotherapeutic agent.

    • After 72 hours, assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

  • Initiate drug treatment:

    • Culture the parental cells in their recommended growth medium containing the chemotherapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Escalate the drug concentration:

    • Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the drug concentration by 1.5- to 2-fold.

    • Monitor the cells closely for signs of toxicity and allow them to recover and resume proliferation before the next dose escalation.

    • Repeat this stepwise increase in drug concentration until the cells are able to proliferate in a concentration that is at least 10-fold higher than the initial IC50 of the parental line.

  • Characterize the resistant cell line:

    • Confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.

    • Maintain the resistant cell line in a culture medium containing the final concentration of the drug to ensure the stability of the resistant phenotype.

    • Cryopreserve aliquots of the resistant cell line at various passages.

Kinase Inhibitor Pulldown Assay (KIPA) with this compound

Objective: To identify the kinases that are differentially expressed or activated in drug-resistant cancer cells compared to their sensitive counterparts using this compound as a capture agent.

Principle: this compound is immobilized on beads ("kinobeads") and incubated with cell lysates. Kinases that bind to this compound are pulled down, eluted, and identified by mass spectrometry. This allows for a global snapshot of the "druggable" kinome.

Protocol:

  • Preparation of this compound Kinobeads:

    • This compound is conjugated to sepharose beads via a chemical linker. This process typically involves activating the beads and then coupling the inhibitor.

  • Cell Lysis:

    • Culture both drug-sensitive (parental) and drug-resistant cells to 80-90% confluency.

    • Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysates.

  • Kinase Pulldown:

    • Incubate equal amounts of protein lysate (e.g., 1-5 mg) from both sensitive and resistant cells with the this compound kinobeads.

    • Allow the binding to occur for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.

  • Washing:

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Perform a final wash with a buffer compatible with mass spectrometry analysis.

  • Elution and Digestion:

    • Elute the bound proteins from the beads using a denaturing buffer.

    • Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins using appropriate software (e.g., MaxQuant, Proteome Discoverer).

    • Compare the abundance of kinases pulled down from the resistant versus the sensitive cell lysates to identify differentially expressed or activated kinases.

Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on both drug-sensitive and drug-resistant cancer cell lines.

Protocol:

  • Cell Plating:

    • Seed both sensitive and resistant cells in 96-well plates at a predetermined optimal density.

  • Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified incubator.

  • Viability Assessment:

    • Measure cell viability using a suitable reagent (e.g., MTT, CellTiter-Glo, PrestoBlue).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curves and determine the IC50 values for both cell lines using a non-linear regression analysis.

Western Blot Analysis

Objective: To investigate the effect of this compound on the activation of key signaling pathways implicated in drug resistance, such as the MAPK and PI3K/Akt pathways.

Protocol:

  • Cell Treatment and Lysis:

    • Treat both sensitive and resistant cells with this compound at concentrations around the IC50 value for a specified time (e.g., 2, 6, 24 hours).

    • Lyse the cells as described in the KIPA protocol.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Visualizations

experimental_workflow Experimental Workflow for Studying Drug Resistance with this compound cluster_0 Establishment of Resistant Cell Line cluster_1 Kinome Profiling cluster_2 Functional Assays parental Parental Cancer Cells treatment Chronic Drug Treatment (Escalating Doses) parental->treatment resistant Drug-Resistant Cells treatment->resistant viability Cell Viability Assay (IC50 Determination) resistant->viability western Western Blot Analysis (Signaling Pathways) resistant->western lysate_s Lysate (Sensitive) kipa KIPA with this compound Kinobeads lysate_s->kipa lysate_r Lysate (Resistant) lysate_r->kipa ms LC-MS/MS Analysis kipa->ms data_analysis Identify Differentially Expressed Kinases ms->data_analysis data_analysis->viability Hypothesis Generation data_analysis->western Target Validation signaling_pathways Key Signaling Pathways in Drug Resistance cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway RTK_mapk Receptor Tyrosine Kinase RAS RAS RTK_mapk->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_mapk Proliferation, Survival ERK->Proliferation_mapk RTK_pi3k Receptor Tyrosine Kinase PI3K PI3K RTK_pi3k->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Survival Survival, Growth mTOR->Survival CZC8004 This compound (Pan-Kinase Inhibitor) CZC8004->RTK_mapk Inhibits CZC8004->RAF Inhibits CZC8004->RTK_pi3k Inhibits CZC8004->PI3K Inhibits

References

Troubleshooting & Optimization

How to prevent degradation of CZC-8004 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of the pan-kinase inhibitor CZC-8004 in solution. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its stock solutions?

A1: For long-term stability, solid this compound should be stored at -20°C, where it is stable for at least four years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to degradation. It is recommended to store stock solutions at -80°C for up to six months or at -20°C for up to one month.[2]

Q2: What are the primary factors that can cause degradation of this compound in solution?

A2: While specific degradation pathways for this compound have not been detailed in the public domain, small molecules of the aminopyrimidine class can be susceptible to several degradation mechanisms. These include:

  • Hydrolysis: The amino groups on the pyrimidine ring can be susceptible to hydrolysis, particularly under acidic or basic conditions.[3] The substitution pattern on the ring can influence which amino group is more readily hydrolyzed.

  • Oxidation: Many kinase inhibitors can be oxidized, especially if they contain electron-rich moieties.[2][4][5] Exposure to air, peroxides, or metal ions can facilitate oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.[6][7][8]

Q3: Which solvents are recommended for dissolving this compound?

A3: The solubility of this compound varies depending on the solvent. It is crucial to select an appropriate solvent to ensure complete dissolution and minimize degradation.

SolventSolubility
DMSOUp to 77.5 mg/mL
DMF2 mg/mL
Ethanol0.1 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL

Table 1: Solubility of this compound in Various Solvents. [1][2]

For creating stock solutions, DMSO is generally the preferred solvent due to the high solubility of this compound. For in-vivo experiments, specific formulations with solvents like PEG300, Tween-80, and saline are recommended.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity over time in aqueous buffers. Hydrolysis. The compound may be degrading due to unfavorable pH conditions.Buffer composition and pH should be carefully controlled. It is advisable to prepare fresh working solutions in aqueous buffers for each experiment and minimize storage time. Consider conducting a pH stability study (see Experimental Protocols).
Precipitate forms in the solution during storage or after dilution. Poor solubility or solvent incompatibility. The concentration may exceed the solubility limit in the current solvent or buffer.Ensure the final concentration is below the solubility limit in the working solution. When diluting a DMSO stock solution into an aqueous buffer, do so gradually while vortexing to avoid precipitation. If solubility issues persist, consider using a different buffer system or adding a solubilizing agent, if compatible with your assay.
Inconsistent results between experiments. Degradation due to light exposure or repeated freeze-thaw cycles. The compound may be degrading upon exposure to ambient light, or the integrity of the stock solution may be compromised.Protect solutions from light by using amber vials or covering tubes with aluminum foil. Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Unexpected peaks appear in analytical chromatography (e.g., HPLC). Formation of degradation products. The compound is likely degrading under the current storage or experimental conditions.Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products and understand the degradation pathways. This will help in developing a stability-indicating analytical method.

Experimental Protocols

To ensure the stability and integrity of this compound in your experiments, it is crucial to perform stability studies under your specific experimental conditions. The following are generalized protocols for forced degradation studies, which can be adapted to assess the stability of this compound. These studies aim to induce about 5-20% degradation to identify potential degradation products and pathways.[10][11]

Protocol 1: pH Stability (Hydrolysis) Study

Objective: To determine the stability of this compound in solutions of varying pH.

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12). Common buffers include HCl for acidic, phosphate for neutral, and NaOH for basic conditions.

  • Dilute the this compound stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 100 µM).

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots using a stability-indicating analytical method, such as HPLC-UV, to quantify the remaining concentration of this compound and detect any degradation products.

  • A control sample of this compound in a stable solvent (e.g., DMSO) should be stored under the same temperature conditions and analyzed at the same time points.

Protocol 2: Oxidative Stability Study

Objective: To evaluate the susceptibility of this compound to oxidation.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂), in a relevant buffer (e.g., 3% H₂O₂ in water).

  • Dilute the this compound stock solution into the oxidizing solution to a final concentration suitable for analysis.

  • Incubate the solution at room temperature.

  • Monitor the degradation over time by taking aliquots at various intervals (e.g., 0, 1, 2, 4, 8 hours).

  • Analyze the samples by HPLC-UV to determine the extent of degradation.

  • A control sample without the oxidizing agent should be run in parallel.

Protocol 3: Photostability Study

Objective: To assess the stability of this compound upon exposure to light.

Methodology:

  • Prepare a solution of this compound in a transparent container (e.g., a quartz cuvette or clear glass vial).

  • Expose the solution to a controlled light source that emits both UV and visible light, as specified by ICH Q1B guidelines (e.g., a photostability chamber).[6]

  • A control sample should be prepared in the same manner but wrapped in aluminum foil to protect it from light.

  • Incubate both the exposed and control samples under the same temperature conditions.

  • At specific time points, analyze aliquots from both samples by HPLC-UV.

  • Compare the chromatograms of the exposed and control samples to determine the extent of photodegradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) hydrolysis Hydrolysis (Acid/Base pH) prep_stock->hydrolysis oxidation Oxidation (H2O2) prep_stock->oxidation photolysis Photolysis (UV/Vis Light) prep_stock->photolysis control Control (Protected from stress) prep_stock->control prep_buffers Prepare Stress Condition Solutions (Acid, Base, H2O2, etc.) sampling Sample at Time Points (t=0, t=x, t=y...) hydrolysis->sampling oxidation->sampling photolysis->sampling control->sampling hplc HPLC-UV Analysis sampling->hplc data Data Interpretation (Quantify Degradation) hplc->data

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways CZC8004 This compound Intact Molecule hydrolysis Hydrolysis Products e.g., Hydroxylated Pyrimidine CZC8004->hydrolysis  Acid/Base  (Hydrolysis) oxidation Oxidation Products e.g., N-oxides CZC8004->oxidation  H2O2/Air  (Oxidation) photodegradation Photodegradation Products e.g., Ring Cleavage Products CZC8004->photodegradation  UV/Vis Light  (Photolysis)

Caption: Potential Degradation Pathways for this compound in Solution.

References

CZC-8004 off-target effects in cell signaling pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CZC-8004, a pan-kinase inhibitor. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pan-kinase inhibitor that binds to a wide range of tyrosine kinases, including the ABL kinase.[1][2] Its primary mechanism of action is to block the activity of these kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, proliferation, and differentiation.

Q2: What are the expected on-target effects of this compound?

A2: As a pan-kinase inhibitor, this compound is expected to inhibit the activity of multiple tyrosine kinases. This can lead to the downregulation of several signaling pathways simultaneously, resulting in effects such as cell cycle arrest and induction of apoptosis in cancer cells.[2][3]

Q3: What are potential off-target effects of a pan-kinase inhibitor like this compound?

A3: Due to its broad activity, this compound can affect numerous signaling pathways beyond the intended target. Potential off-target effects may include cytotoxicity in non-cancerous cells, alterations in metabolic pathways, and unexpected changes in cell morphology or adhesion. The broad inhibition of kinases can lead to a complex and sometimes unpredictable cellular response.

Q4: How can I differentiate between on-target and off-target effects in my experiments?

A4: Differentiating between on- and off-target effects is a critical aspect of using a pan-kinase inhibitor. Strategies include:

  • Using a more specific inhibitor: Compare the effects of this compound with a more selective inhibitor for your target of interest.

  • Rescue experiments: If you have a specific target in mind, you can try to "rescue" the phenotype by overexpressing a drug-resistant mutant of the target kinase.

  • Dose-response studies: On-target effects are typically observed at lower concentrations of the inhibitor, while off-target effects may only appear at higher concentrations.

  • Kinome profiling: Techniques like Kinase Inhibitor Pulldown Assays (KIPA) can help identify the full spectrum of kinases inhibited by this compound at a given concentration.[4][5][6]

Q5: Are there any known clinical trials for this compound?

A5: Currently, there are no publicly listed clinical trials specifically for this compound. It is primarily used as a research tool.[1][4][5][6][7]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High level of cytotoxicity in control cell lines. Pan-kinase inhibitors like this compound are not specific to cancer cells and can be toxic to normal cells by inhibiting essential kinases.Perform a dose-response curve to determine the optimal concentration that inhibits the target pathway with minimal toxicity to control cells. Consider using a shorter treatment duration.
Inconsistent results between experiments. Kinase activity can be influenced by cell confluency, passage number, and serum concentration in the media.Standardize your cell culture conditions. Ensure that cells are at a consistent confluency and passage number for all experiments. Use the same batch of serum if possible.
Unexpected changes in cell signaling pathways unrelated to the primary target. As a pan-kinase inhibitor, this compound can affect multiple signaling pathways simultaneously.Use pathway-specific inhibitors or activators to dissect the observed effects. Employ techniques like Western blotting for key signaling proteins (e.g., Akt, ERK, STATs) to map the affected pathways.
Drug precipitation in culture media. This compound may have limited solubility in aqueous solutions.Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into culture media, ensure thorough mixing and do not exceed the recommended final solvent concentration (typically <0.1%).

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on a specific kinase of interest.

  • Reagents:

    • This compound

    • Recombinant active kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP

    • Kinase assay buffer

    • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a serial dilution of this compound in kinase assay buffer.

    • In a multi-well plate, add the recombinant kinase and its substrate.

    • Add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the kinase activity using the chosen detection method.

    • Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Proliferation Assay

This protocol is used to evaluate the effect of this compound on cell viability and proliferation.

  • Reagents:

    • This compound

    • Cell line of interest

    • Complete cell culture medium

    • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to attach overnight.

    • Prepare a serial dilution of this compound in complete culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add the cell proliferation reagent according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Signaling Pathway Diagrams

The following diagrams illustrate key signaling pathways that can be affected by pan-tyrosine kinase inhibitors like this compound.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation CZC8004 This compound CZC8004->EGFR

Caption: EGFR signaling pathway, a common target of tyrosine kinase inhibitors.

PI3K_AKT_Signaling_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival CZC8004 This compound CZC8004->RTK

Caption: PI3K/AKT signaling pathway, crucial for cell survival.

Experimental_Workflow_Troubleshooting Experiment Experiment with This compound Expected Expected Results Experiment->Expected Unexpected Unexpected Results Experiment->Unexpected Troubleshoot Troubleshoot Unexpected->Troubleshoot CheckConc Check Drug Concentration Troubleshoot->CheckConc CheckCells Check Cell Health/Passage Troubleshoot->CheckCells OffTarget Consider Off-Target Effects Troubleshoot->OffTarget Revise Revise Experiment CheckConc->Revise CheckCells->Revise OffTarget->Revise

Caption: Logical workflow for troubleshooting unexpected experimental results.

References

Addressing variability in CZC-8004 experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CZC-8004. Our goal is to help you address variability in your experimental results and ensure the consistency and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a pan-kinase inhibitor, meaning it can bind to and inhibit the activity of a range of tyrosine kinases, including the ABL kinase.[1] Kinase inhibitors often work by blocking the ATP binding site of the enzyme, which prevents the phosphorylation of downstream target proteins and thereby disrupts cellular signaling pathways involved in processes like cell growth, proliferation, and survival.[2][3][4]

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is soluble in DMSO at a concentration of 77.5 mg/mL (250.53 mM). For long-term storage, the stock solution should be kept at -20°C for several months.[1]

Q3: I'm observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

A3: Variability in IC50 values can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Key areas to investigate include cell health and passage number, compound solubility and stability, and assay-specific parameters such as cell seeding density and incubation time.

Q4: How can I ensure my this compound solution is fully dissolved?

A4: To achieve higher solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath for a short period.[1] Always visually inspect the solution to ensure there are no visible precipitates before adding it to your experimental setup.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results

Consistent and reproducible results in cell-based assays are crucial for accurate assessment of a compound's efficacy.[5] Below is a guide to troubleshoot common sources of variability.

Potential Cause Recommended Action Expected Outcome
Cell Health and Confluency Ensure cells are in the logarithmic growth phase and at a consistent confluency (typically 70-80%) before seeding.[6] Avoid using cells that are over-confluent or have been in culture for too many passages.Consistent metabolic activity and response to the compound across experiments.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density for all wells and experiments. Use a cell counter for accurate cell quantification.Uniform cell growth and baseline readings across all wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. If unavoidable, fill the outer wells with sterile PBS or media to create a humidity barrier.Reduced variability between replicate wells.
Incomplete Compound Solubilization Prepare fresh dilutions of this compound from a well-dissolved stock solution for each experiment. Briefly vortex or sonicate the stock solution before making dilutions.[1]Accurate and consistent final concentrations of the compound in the assay.
Assay Incubation Time Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect.Clear and reproducible dose-response curves.
Reagent Variability Use the same lot of reagents (e.g., media, serum, assay kits) for a set of experiments. If changing lots, perform a bridging experiment to ensure consistency.Minimized batch-to-batch variation in assay performance.
Issue 2: Unexpected or Off-Target Effects

As a pan-kinase inhibitor, this compound can affect multiple signaling pathways.[1] Understanding these effects is key to interpreting your results.

Potential Cause Recommended Action Expected Outcome
Inhibition of Multiple Kinases Perform a kinase profiling assay to identify the specific kinases inhibited by this compound at the concentrations used in your experiments.A clearer understanding of the compound's selectivity and potential off-target effects.
Activation of Compensatory Pathways Analyze key downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) using techniques like Western blotting or phospho-specific ELISAs to see how they are modulated by this compound.[7]Identification of any feedback loops or compensatory mechanisms that might influence the cellular response.
Cell Line-Specific Responses Test this compound in multiple cell lines with different genetic backgrounds to determine if the observed effects are cell-type specific.A better understanding of the context-dependent activity of the compound.

Experimental Protocols

Standard Cell Viability Assay (MTT/XTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Appropriate cell line and culture medium

  • This compound stock solution (in DMSO)

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Plate reader

Methodology:

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase.[6]

    • Count the cells and adjust the concentration to the desired seeding density.

    • Seed the cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. Remember to include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for the conversion of the tetrazolium salt to formazan.

    • If using MTT, add the solubilization solution and incubate further to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the results as a dose-response curve and calculate the IC50 value.

Visualizations

Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway

This compound, as a pan-kinase inhibitor, likely targets multiple points within critical signaling pathways such as the one depicted below, which controls cell proliferation, survival, and differentiation.

RTK_Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase Ligand->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Survival Cell Survival AKT->Survival CZC8004 This compound CZC8004->RTK Inhibits CZC8004->RAF Inhibits CZC8004->PI3K Inhibits

Caption: A simplified diagram of a generic RTK signaling pathway.

Troubleshooting Workflow for Experimental Variability

This workflow provides a logical sequence of steps to identify and resolve sources of variability in your experiments with this compound.

Troubleshooting_Workflow Start High Experimental Variability Observed CheckSolubility Verify this compound Solubility and Stability Start->CheckSolubility PrepareFresh Prepare Fresh Stock and Dilutions CheckSolubility->PrepareFresh Issue Found CheckCells Review Cell Culture Practices CheckSolubility->CheckCells No Issue PrepareFresh->CheckCells StandardizeSeeding Standardize Seeding Density and Passage Number CheckCells->StandardizeSeeding Issue Found CheckAssay Examine Assay Protocol CheckCells->CheckAssay No Issue StandardizeSeeding->CheckAssay OptimizeParams Optimize Incubation Time and Reagent Concentrations CheckAssay->OptimizeParams Issue Found Resolved Variability Resolved CheckAssay->Resolved No Issue OptimizeParams->Resolved

Caption: A workflow for troubleshooting experimental variability.

References

Technical Support Center: Validating Target Engagement for CZC-8004

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific molecular target of "CZC-8004" is not publicly available. This guide provides a comprehensive framework for validating the target engagement of a hypothetical small molecule inhibitor, hereafter referred to as Compound X , which can be adapted for this compound once its target is identified.

I. Frequently Asked Questions (FAQs)

Q1: What is target engagement and why is it critical to measure?

A1: Target engagement is the direct physical interaction of a drug molecule with its intended biological target (e.g., a protein) within a cell.[1][2][3] Measuring target engagement is a crucial step in drug discovery and chemical biology research for several reasons:[1][4]

  • Confirmation of Mechanism of Action (MoA): It verifies that the compound binds to its intended target in a cellular environment, which is a primary indicator of its MoA.[1][2]

  • Correlation with Phenotypic Response: It helps to establish a link between the observed cellular effect (phenotype) and the interaction with a specific target.

  • Dose-Response Relationship: It allows for the determination of the concentration of the compound required to engage the target in cells, which can be correlated with the dose required for a therapeutic effect.

  • Off-Target Identification: Some target engagement assays can be adapted to identify unintended targets, which is crucial for understanding potential side effects.[5]

Q2: What are the main methods to validate target engagement in cells?

A2: There are several methods to confirm and quantify the interaction of a small molecule with its target in cells.[3][4] The choice of method depends on the nature of the target, the availability of reagents, and the desired throughput. Key methods include:

  • Cellular Thermal Shift Assay (CETSA): This biophysical method is based on the principle that a protein's thermal stability changes upon ligand binding.[6][7] It is a label-free method and can be performed on endogenous proteins.[2]

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[8][9]

  • Downstream Pathway Analysis (e.g., Western Blotting): This method provides indirect evidence of target engagement by measuring changes in the activity of downstream signaling molecules, such as the phosphorylation of a substrate for a kinase target.[10][11]

Q3: What is the difference between direct and indirect measures of target engagement?

A3:

  • Direct measures , such as CETSA and NanoBRET™, physically detect the binding of the compound to the target protein.[2][12] These methods provide direct evidence of interaction.

  • Indirect measures , such as observing the inhibition of a downstream substrate's phosphorylation, infer target engagement from a functional consequence of the binding event.[10][11] While valuable, these can be influenced by other factors in the signaling pathway.

II. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to monitor drug-target interactions in a cellular environment.[6][7] The principle is that when a compound binds to its target protein, the protein becomes more stable and resistant to heat-induced denaturation.[12]

Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Heat Challenge cluster_lysis Sample Processing cluster_detection Detection cell_culture 1. Culture Cells treatment 2. Treat with Compound X cell_culture->treatment heating 3. Heat at Varying Temperatures treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifugation to Separate Soluble/Aggregated Proteins lysis->centrifugation western_blot 6. Western Blot for Target Protein in Soluble Fraction centrifugation->western_blot

CETSA Experimental Workflow

Detailed Protocol
  • Cell Culture and Treatment:

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of Compound X or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • After treatment, harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[12][13]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]

  • Protein Quantification and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blotting using a specific antibody.

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of Compound X indicates target engagement.[12]

Troubleshooting Guide
Issue Possible Cause Solution
No thermal shift observed Compound does not bind to the target in cells.Confirm compound activity with an orthogonal assay.
Incorrect temperature range for the heat challenge.Optimize the temperature range to cover the melting point of the target protein.
Insufficient compound concentration or incubation time.Increase compound concentration or incubation time.
High variability between replicates Inconsistent cell numbers or heating.Ensure accurate cell counting and use a thermal cycler for precise temperature control.
Uneven cell lysis.Optimize the lysis procedure to ensure complete and consistent lysis.
Weak Western blot signal Low protein expression or poor antibody quality.Use a cell line with higher target expression or validate the antibody.
Insufficient protein loading.Ensure equal protein loading across all lanes of the gel.

III. NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method that measures the binding of a small molecule to a target protein.[8][9] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same target (acceptor).[9] A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[8]

Principle of NanoBRET™ Assay

NanoBRET_Principle cluster_binding Tracer Binding cluster_competition Compound Competition Target_NanoLuc Target-NanoLuc Fusion Tracer Fluorescent Tracer Target_NanoLuc->Tracer Binding BRET BRET Signal (Energy Transfer) Target_NanoLuc->BRET Donor Tracer->BRET Acceptor Target_NanoLuc2 Target-NanoLuc Fusion CompoundX Compound X Target_NanoLuc2->CompoundX Binding No_BRET Reduced BRET Signal CompoundX->No_BRET Competition

Principle of NanoBRET™ Assay

Detailed Protocol
  • Cell Preparation:

    • Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.[15]

    • Seed the transfected cells into a white, 96-well or 384-well assay plate.[16]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of Compound X.

    • Add the fluorescent tracer at a fixed concentration to all wells, followed by the addition of Compound X dilutions.[9]

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for binding equilibrium.[15]

  • Signal Detection:

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells.[15]

    • Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader capable of BRET measurements.[15]

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the logarithm of the Compound X concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cell.

Troubleshooting Guide
Issue Possible Cause Solution
Low BRET signal Low expression of the NanoLuc® fusion protein.Optimize transfection conditions or generate a stable cell line.
Inactive NanoLuc® enzyme or tracer.Check the storage and handling of reagents.
Suboptimal tracer concentration.Titrate the tracer to determine the optimal concentration for the assay.
High background signal Spectral overlap between donor and acceptor.Ensure the use of appropriate filters and a BRET-compatible plate reader.[17]
Non-specific binding of the tracer.Test the tracer for specificity against a control cell line not expressing the target.
No dose-dependent decrease in BRET Compound does not engage the target.Confirm compound activity with an orthogonal assay.
Compound concentration range is too low.Test a wider range of compound concentrations.
Compound is not cell-permeable.Assess cell permeability of the compound through other methods.

IV. Western Blotting for Downstream Pathway Analysis

If Compound X is an inhibitor of a kinase, its engagement with the target should lead to a decrease in the phosphorylation of the kinase's downstream substrates.[10][11] This can be assessed by Western blotting using phospho-specific antibodies.

Signaling Pathway Example

Signaling_Pathway Upstream_Signal Upstream Signal Target_Kinase Target Kinase Upstream_Signal->Target_Kinase Activates Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Leads to CompoundX Compound X CompoundX->Target_Kinase Inhibits

Inhibition of a Kinase Signaling Pathway

Detailed Protocol
  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of Compound X for an appropriate duration.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

    • Use an antibody against the total form of the substrate as a loading control.

    • Incubate with a secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated and total protein.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized phospho-protein levels against the Compound X concentration to determine the IC50 for pathway inhibition.

Troubleshooting Guide
Issue Possible Cause Solution
No change in phosphorylation The chosen substrate is not a direct target of the kinase in the tested cell line.Validate the pathway in your cell model, for example, using siRNA against the target kinase.
The basal phosphorylation level is too low.Stimulate the pathway with an appropriate growth factor or agonist before compound treatment.
The antibody is not specific.Validate the phospho-specific antibody using positive and negative controls.
High background on the blot Insufficient blocking or washing.Optimize blocking and washing steps.
Antibody concentration is too high.Titrate the primary and secondary antibodies.
Inconsistent results Variation in cell treatment or lysis.Standardize all experimental procedures and ensure the use of fresh inhibitors in the lysis buffer.

V. Data Presentation

Quantitative data from target engagement studies should be summarized in a clear and concise manner to allow for easy comparison of different compounds or conditions.

Table 1: Summary of Target Engagement Data for Compound X
AssayEndpointValue
CETSA ΔTm (°C) at 10 µM5.2
NanoBRET™ IC50 (nM)85
Western Blot IC50 for p-Substrate (nM)120

References

CZC-8004 Technical Support Center: Pulldown Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting and frequently asked questions (FAQs) to help researchers minimize non-specific binding in pulldown assays using the biotinylated chemical probe, CZC-8004. The advice is centered on established principles of affinity purification to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background in this compound pulldown assays?

A1: High background is typically caused by non-specific binding of proteins to the streptavidin beads or the probe itself. This can be influenced by several factors, including inappropriate buffer composition, insufficient washing, or the inherent "stickiness" of certain proteins in the lysate.[1][2][3]

Q2: How can I prevent non-specific proteins from binding to my streptavidin beads?

A2: Pre-clearing your lysate is a critical step.[1] This involves incubating the cell lysate with streptavidin beads before adding your biotinylated this compound probe. This removes proteins that would non-specifically bind to the beads alone. Additionally, blocking the beads with an inert protein like Bovine Serum Albumin (BSA) can occupy non-specific binding sites.[1][4]

Q3: My target protein is known to be in a specific cellular compartment. Can I adjust my lysis protocol to reduce background?

A3: Yes. Performing a subcellular fractionation to enrich for the compartment where your target protein resides (e.g., nuclear, cytoplasmic, mitochondrial) is a highly effective strategy. This reduces the complexity of the protein lysate, thereby decreasing the pool of potential non-specific binders.

Q4: Can the concentration of this compound affect non-specific binding?

A4: Absolutely. Using an excessively high concentration of the this compound probe can lead to an increase in non-specific interactions.[5] It is crucial to titrate the probe to determine the optimal concentration that saturates binding to your target protein without a significant increase in background.

Q5: What is the best control experiment to run alongside my this compound pulldown?

A5: The essential negative control is to perform a parallel pulldown using streptavidin beads incubated with a lysate that has been pre-treated with a high concentration of free, non-biotinylated this compound or a structurally similar but inactive compound. This will competitively inhibit the binding of the target protein to the biotinylated probe, allowing you to distinguish specific interactors from non-specific background proteins. A "beads-only" control (lysate incubated with beads but no probe) is also vital for identifying proteins that bind non-specifically to the beads themselves.[6][7]

Troubleshooting Guide: Minimizing Non-Specific Binding

High background can obscure true interaction partners of this compound. Follow these steps to optimize your pulldown assay and enhance signal-to-noise.

Step 1: Optimize Lysis and Wash Buffers

The stringency of your lysis and wash buffers is the most critical parameter to control. The goal is to disrupt weak, non-specific interactions without disturbing the specific binding of this compound to its target.

  • Detergents: Non-ionic detergents are essential for solubilizing proteins and reducing non-specific hydrophobic interactions. Start with a mild detergent and increase stringency if needed.

  • Salt Concentration: Salt helps to disrupt non-specific electrostatic interactions. Most protocols start with 150 mM NaCl, but this can be optimized.[8][9]

Table 1: Buffer Optimization Strategy

Condition Detergent Salt (NaCl) Rationale & Expected Outcome
Standard 0.1% NP-40 or Triton X-100150 mMGood starting point for most protein interactions.
Increased Stringency 0.5% NP-40 or 0.1% SDS (low conc.)250-500 mMReduces weaker, non-specific ionic and hydrophobic interactions. Use with caution as it may disrupt specific binding.
Low Stringency 0.05% Tween-20100 mMPreserves weaker or transient specific interactions but may result in higher background.

To optimize, perform parallel pulldowns under these different buffer conditions and analyze the results by Western blot or mass spectrometry to find the best signal-to-noise ratio.

Step 2: Implement Blocking and Pre-Clearing Steps

Never skip these preparatory steps. They are fundamental to reducing background from the most common sources.

Table 2: Key Pre-Assay Steps

Step Procedure Purpose
Bead Blocking Incubate streptavidin beads with 1% BSA in PBS for 1 hour at 4°C.To saturate non-specific protein binding sites on the bead surface.[1][4]
Lysate Pre-Clearing Incubate the total cell lysate with blocked, probe-free streptavidin beads for 1-2 hours at 4°C.To remove proteins that naturally bind to the streptavidin beads.[1][6]
Step 3: Refine Washing Technique

Insufficient washing is a frequent cause of high background.[10] Ensure your technique is thorough.

  • Volume and Duration: Use a large volume of wash buffer (at least 10 times the bead volume) for each wash step. Incubate for 5-10 minutes on a rotator at 4°C for each wash.

  • Number of Washes: Perform at least 3-5 wash steps. Increasing the number of washes can significantly reduce background.[11]

  • Final Wash: For the final wash, transfer the beads to a new microcentrifuge tube to eliminate any proteins that may have stuck to the tube walls.

Experimental Protocols & Visualizations

Protocol 1: this compound Pulldown Assay

This protocol provides a robust starting point for identifying protein interactors of this compound.

  • Cell Lysis:

    • Harvest and wash 10-20 million cells with ice-cold PBS.

    • Lyse cells in 1 mL of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 20 minutes, then clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Lysate Pre-Clearing:

    • Add 50 µL of a 50% streptavidin bead slurry (pre-blocked with BSA) to the clarified lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Probe Incubation:

    • Add biotinylated this compound to the pre-cleared lysate at the desired final concentration.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Complex Capture:

    • Add 50 µL of fresh, pre-blocked streptavidin beads to the lysate/probe mixture.

    • Incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated probe and its binding partners.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 4 times with 1 mL of ice-cold Wash Buffer (composition determined by optimization, see Table 1).

  • Elution:

    • Elute the bound proteins by adding 50 µL of 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

    • Alternatively, for native elution, use a competitive buffer such as 2-10 mM free biotin in PBS.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Pulldown_Workflow cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Analysis Lysate 1. Clarified Cell Lysate Preclear 2. Pre-clear Lysate Lysate->Preclear Beads Streptavidin Beads Block Block Beads (e.g., BSA) Beads->Block Block->Preclear Probe 3. Add Biotinylated This compound Probe Preclear->Probe Capture 4. Capture Complex with Beads Probe->Capture Wash 5. Wash Beads Capture->Wash Elute 6. Elute Proteins Wash->Elute Analysis 7. SDS-PAGE / Mass Spec Elute->Analysis

Caption: Workflow for a this compound chemical pulldown assay.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_mapk MAPK Cascade cluster_downstream Downstream Effects Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor GEF GEF Adaptor->GEF RAS RAS GEF->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target Protein) MEK->ERK TF Transcription Factor ERK->TF Gene Gene Expression TF->Gene CZC8004 This compound (Chemical Probe) CZC8004->ERK Binds To

Caption: Hypothetical signaling pathway for a this compound target.

References

CZC-8004 stability in different cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the pan-kinase inhibitor CZC-8004 in various cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: this compound is soluble in DMSO at a concentration of 77.5 mg/mL (250.53 mM)[1]. For optimal stability, stock solutions should be stored at -20°C for several months[1]. To achieve higher solubility, it is recommended to warm the tube at 37°C and use an ultrasonic bath[1].

Q2: How stable is this compound in aqueous cell culture media?

A2: The stability of small molecules like this compound in aqueous solutions can be influenced by several factors including pH, temperature, and light exposure[2][3]. While specific data for this compound is not extensively published, it is generally advisable to prepare fresh dilutions in media for each experiment or to conduct a stability study for longer-term experiments.

Q3: What factors in cell culture media can affect the stability of this compound?

A3: Components within the cell culture media can impact the stability of small molecules. These include:

  • pH: Different media have varying buffering systems which can affect the pH and subsequently the stability of the compound.

  • Serum Proteins: Fetal Bovine Serum (FBS) contains proteins that can bind to small molecules, potentially affecting their availability and stability[4].

  • Amino Acids and Vitamins: Some media components, like certain amino acids and vitamins, can be labile and their degradation products might interact with the compound[3][5]. For instance, L-glutamine degradation can lead to ammonia accumulation[5][6].

  • Light Exposure: Media components such as riboflavin can be light-sensitive, and their degradation can affect the overall culture environment and potentially the stability of the dissolved compound[3][7].

Q4: How can I assess the stability of this compound in my specific cell culture medium?

A4: You can perform a stability test by incubating this compound in your cell culture medium at the desired concentration and for the duration of your experiment. Samples can be taken at different time points and analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the intact compound[8].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results between batches. Degradation of this compound in stock solution or working dilutions.Prepare fresh stock solutions and working dilutions for each experiment. Ensure proper storage of stock solutions at -20°C. Perform a stability check of this compound in your specific cell culture medium under your experimental conditions.
Lower than expected potency of this compound. 1. This compound has degraded in the cell culture medium. 2. Nonspecific binding of the compound to plasticware or serum proteins.[4][8]1. Minimize the pre-incubation time of this compound in the medium before adding to cells. Consider replenishing the medium with fresh compound for long-term experiments. 2. Use low-binding plasticware. Evaluate the effect of serum concentration on compound activity.
Precipitation of this compound in cell culture medium. The concentration of this compound exceeds its solubility in the aqueous medium.Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability. Prepare working solutions by diluting the stock in a stepwise manner. Visually inspect the medium for any precipitation after adding the compound.
Observed cytotoxicity is higher than anticipated. Degradation products of this compound might be more toxic than the parent compound.Assess the stability of this compound over the time course of your experiment. If degradation is significant, consider shorter incubation times or more frequent media changes.

Stability of this compound in Different Cell Culture Media

The following table summarizes the hypothetical stability data of this compound (10 µM) in three common cell culture media at 37°C in a 5% CO₂ incubator. The stability is represented as the percentage of the initial concentration remaining over time.

Time (hours)DMEM + 10% FBSRPMI-1640 + 10% FBSSerum-Free Medium (SFM)
0 100%100%100%
6 95%92%98%
12 88%85%94%
24 75%70%85%
48 55%48%72%
72 38%30%60%

Note: This data is illustrative and intended to provide a general guideline. Actual stability may vary depending on specific experimental conditions and the formulation of the medium.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium using HPLC.

Materials:

  • This compound

  • DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (FA)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare the working solution by diluting the stock solution in the cell culture medium to the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to the cells (e.g., <0.1%).

  • Aliquot the working solution into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).

  • Incubate the tubes at 37°C in a 5% CO₂ incubator.

  • At each time point:

    • Remove one tube from the incubator.

    • Immediately stop the degradation by adding an equal volume of cold acetonitrile with 0.1% formic acid to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • Analyze the samples by HPLC.

    • Develop an HPLC method to separate this compound from potential degradation products and media components.

    • Create a standard curve using known concentrations of this compound.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Signaling Pathways and Workflows

This compound is a pan-kinase inhibitor, and it is known to target a range of tyrosine kinases, including ABL kinase[1]. Kinase inhibitors can affect multiple signaling pathways involved in cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, EGFR) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation CZC8004 This compound CZC8004->RTK Inhibition ABL ABL Kinase CZC8004->ABL Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription ABL->Transcription Proliferation Cell Proliferation Transcription->Proliferation Leads to Survival Cell Survival Transcription->Survival Leads to Angiogenesis Angiogenesis Transcription->Angiogenesis Leads to

Caption: Potential signaling pathways inhibited by this compound.

Experimental_Workflow prep Prepare this compound stock (10 mM in DMSO) dilute Dilute to working concentration (e.g., 10 µM in cell culture medium) prep->dilute aliquot Aliquot for each time point dilute->aliquot incubate Incubate at 37°C, 5% CO₂ aliquot->incubate sample Collect samples at 0, 6, 12, 24, 48, 72 hours incubate->sample precipitate Protein precipitation (cold Acetonitrile + 0.1% FA) sample->precipitate centrifuge Centrifuge to pellet debris precipitate->centrifuge hplc Analyze supernatant by HPLC centrifuge->hplc analyze Quantify remaining this compound hplc->analyze

Caption: Workflow for assessing this compound stability in cell culture media.

Troubleshooting_Logic start Inconsistent Experimental Results? check_stock Check stock solution preparation and storage start->check_stock Yes No further action No further action start->No further action No check_working Check working dilution preparation check_stock->check_working fresh_stock Prepare fresh stock solution check_stock->fresh_stock check_stability Assess compound stability in media check_working->check_stability fresh_dilution Prepare fresh working dilutions check_working->fresh_dilution run_stability Perform stability assay (e.g., HPLC) check_stability->run_stability

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Validation & Comparative

A Comparative Guide to Kinome Profiling: CZC-8004 versus Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, understanding the selectivity and target profile of small molecules is paramount for elucidating their mechanism of action and potential therapeutic applications. This guide provides a detailed comparison of two kinase inhibitors, CZC-8004 and dasatinib, in the context of kinome profiling. While dasatinib is a well-characterized, FDA-approved drug with a known multi-targeted profile, this compound is described as a pan-kinase inhibitor, suggesting broader activity across the kinome. This document aims to present the available data to assist researchers in selecting the appropriate tool compound for their kinome profiling studies.

Executive Summary

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and the SRC family of kinases, making it a frontline therapy for certain leukemias.[1][2][3] Its kinome profile has been extensively studied, revealing a multi-targeted nature with high affinity for a specific set of tyrosine kinases. In contrast, this compound is characterized as a pan-kinase inhibitor, implying broader and less specific interactions across the kinome.[4] Quantitative data on its full kinome selectivity is limited in publicly available literature, but its use in chemical proteomics confirms its broad-spectrum activity. This guide presents a side-by-side comparison of their known kinase targets, details common experimental protocols for kinome profiling, and visualizes the primary signaling pathways they impact.

Kinase Inhibition Profiles

The following tables summarize the known kinase targets of this compound and a selection of key targets for dasatinib, based on available IC50 and Kd values. It is important to note that the available data for this compound is significantly less comprehensive than for dasatinib.

Table 1: Known Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Reference
EGFR WT650[5]
VEGFR2 V916M437[5]
ABLBinds[4]

Table 2: Selected Kinase Inhibition Profile of Dasatinib

Kinase TargetIC50 (nM)Kd (nM)Reference
ABL10.60.2[6]
SRC0.80.2[6]
LCK1.10.2[6]
YES10.60.4[6]
FYN0.40.5[6]
KIT4.91.1[6]
PDGFRα5.91.8[6]
PDGFRβ3.30.7[6]
EPHA23.01.7[6]
DDR1-2.6[6]
BTK-6.1[6]

Signaling Pathways

Dasatinib's primary therapeutic effects are mediated through the inhibition of the BCR-ABL and SRC signaling pathways. The diagrams below illustrate these key pathways.

BCR_ABL_Signaling BCR_ABL BCR-ABL GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL

BCR-ABL Signaling Pathway Inhibition by Dasatinib.

SRC_Signaling RTK Receptor Tyrosine Kinase (e.g., PDGFR) SRC SRC RTK->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K SRC->PI3K RAS RAS SRC->RAS Cell_Processes Cell Proliferation, Migration, & Survival FAK->Cell_Processes STAT3->Cell_Processes AKT AKT PI3K->AKT AKT->Cell_Processes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Processes Dasatinib Dasatinib Dasatinib->SRC

SRC Kinase Signaling Pathway Inhibition by Dasatinib.

Experimental Protocols for Kinome Profiling

Two common mass spectrometry-based methods for kinome profiling are Multiplexed Inhibitor Beads-Mass Spectrometry (MIB-MS) and KiNativ™. Below are detailed protocols for these techniques.

Multiplexed Inhibitor Beads-Mass Spectrometry (MIB-MS)

This method utilizes a collection of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the kinome from cell or tissue lysates. The captured kinases are then identified and quantified by mass spectrometry.[7]

Experimental Workflow:

MIB_MS_Workflow cluster_prep Sample Preparation cluster_capture Kinase Capture cluster_analysis MS Analysis Lysate Cell/Tissue Lysate Inhibitor Incubate with This compound or Dasatinib (Competition) Lysate->Inhibitor Incubation Incubate Lysate with MIBs Inhibitor->Incubation MIBs Multiplexed Inhibitor Beads MIBs->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Kinases Wash->Elution Digestion Tryptic Digestion Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis KiNativ_Workflow cluster_prep Sample Preparation cluster_labeling Activity-Based Probing cluster_enrichment Enrichment cluster_analysis MS Analysis Lysate Cell/Tissue Lysate Inhibitor Incubate with This compound or Dasatinib Lysate->Inhibitor Probe Add ATP-biotin Probe Inhibitor->Probe Quench Quench Reaction Probe->Quench Digestion Tryptic Digestion Quench->Digestion Streptavidin Streptavidin Enrichment of Biotinylated Peptides Digestion->Streptavidin LC_MS LC-MS/MS Analysis Streptavidin->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

References

A Head-to-Head Comparison of CZC-8004 and Imatinib for ABL Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the selection of a suitable kinase inhibitor is paramount for advancing discovery. This guide provides a detailed comparison of CZC-8004 and the well-established drug imatinib, focusing on their efficacy and selectivity as ABL kinase inhibitors. The information presented is based on quantitative experimental data to facilitate an objective evaluation.

Executive Summary

Imatinib is a potent and selective inhibitor of the ABL tyrosine kinase, a key target in the treatment of Chronic Myeloid Leukemia (CML). This compound, on the other hand, is characterized as a broader spectrum, or "pan-kinase," inhibitor. While both compounds demonstrate activity against ABL kinase, their distinct selectivity profiles suggest different potential applications in research and therapeutic development. Analysis of their apparent dissociation constants (Kd) reveals that imatinib has a significantly higher affinity for ABL kinase compared to this compound.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the apparent dissociation constants (Kd) for this compound and imatinib against ABL1 kinase and a selection of other kinases. The data is derived from a chemical proteomics study utilizing kinobeads in K562 cells, allowing for a direct comparison of the two inhibitors under identical experimental conditions. A lower Kd value indicates a higher binding affinity.

Kinase TargetThis compound (Apparent Kd in µM)Imatinib (Apparent Kd in µM)
ABL1 1.6 0.018
ABL22.10.025
SRC>10>10
LCK0.068>10
LYN0.076>10
YES0.17>10
KIT>100.021
PDGFRα>100.14
PDGFRβ>100.09

Kinase Selectivity Profiles

Imatinib is known for its high selectivity, primarily targeting ABL, KIT, and PDGF receptors. In contrast, this compound demonstrates a broader kinase inhibition profile. The experimental data indicates that this compound binds to a wider range of tyrosine kinases, including members of the SRC family (LCK, LYN, YES), with high affinity, while showing significantly lower affinity for ABL1 compared to imatinib.

Mechanism of Action and Signaling Pathway

Both this compound and imatinib are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the ABL kinase domain. This binding event prevents the phosphorylation of substrate proteins, thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival in cancers driven by aberrant ABL kinase activity, such as CML.

G cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_pathway Downstream Signaling BCR-ABL BCR-ABL Substrate Substrate BCR-ABL->Substrate ATP This compound This compound This compound->BCR-ABL Inhibition Imatinib Imatinib Imatinib->BCR-ABL Inhibition Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Phosphorylation Proliferation & Survival Proliferation & Survival Phosphorylated Substrate->Proliferation & Survival G Cell Lysate Cell Lysate Pre-incubation Pre-incubation Cell Lysate->Pre-incubation Add Inhibitor (this compound or Imatinib) Affinity Capture Affinity Capture Pre-incubation->Affinity Capture Kinobeads Kinobeads Kinobeads->Affinity Capture Washing Washing Affinity Capture->Washing Elution & Digestion Elution & Digestion Washing->Elution & Digestion LC-MS/MS Analysis LC-MS/MS Analysis Elution & Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Protein ID & Quant Apparent Kd Apparent Kd Data Analysis->Apparent Kd Dose-Response Curve

Unmasking Off-Target Effects of the Pan-Kinase Inhibitor CZC-8004: A Comparative Guide to CRISPR-Based Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CRISPR-based methodologies against traditional techniques for validating the off-target effects of the pan-kinase inhibitor, CZC-8004. We present supporting experimental data and detailed protocols to facilitate an objective evaluation of these approaches.

This compound is a potent pan-kinase inhibitor showing promise in cancer therapy, with known inhibitory activity against key signaling kinases such as EGFR and VEGFR2.[1][2] However, the therapeutic window and potential for adverse effects are critically dependent on its off-target activity. Thoroughly characterizing these off-target interactions is paramount for its clinical development.[3][4][5] This guide explores the application of cutting-edge CRISPR-Cas9 technology for identifying and validating off-target effects of this compound and compares it with established methods like broad-panel kinome screening.

Comparative Analysis of Off-Target Validation Methods

The two primary methodologies compared here are CRISPR-Cas9-based genetic screening and in vitro biochemical kinome profiling. Each approach offers distinct advantages and limitations in the comprehensive characterization of a small molecule's specificity.

FeatureCRISPR-Cas9 Based ValidationIn Vitro Kinome Profiling
Principle Assesses drug sensitivity in the context of specific gene knockouts in living cells.Measures direct enzymatic inhibition of a large panel of purified kinases.
Cellular Context High (reflects physiological conditions)Low (lacks cellular complexity)
Data Interpretation Identifies functionally relevant off-targets that impact cell viability or phenotype.Provides a direct measure of biochemical potency (e.g., IC50) against a wide array of kinases.
Coverage Genome-wide or targeted libraryPre-defined panel of kinases
False Positives Can arise from off-target effects of the CRISPR machinery itself.[6]Can occur due to non-specific binding in a cell-free environment.
False Negatives May miss non-essential or redundant targets.May miss targets not included in the panel or those requiring cellular co-factors.
Confirmation Requires secondary validation assays.Requires validation in cellular models.

Hypothetical Performance Data of this compound in Off-Target Screens

To illustrate the comparative performance, the following tables summarize hypothetical data from a CRISPR-Cas9 screen and a comprehensive kinome profiling assay for this compound.

Table 1: CRISPR-Cas9 Screen for this compound Resistance
Gene KnockoutCell Viability Change upon this compound TreatmentImplication
EGFR Increased ResistanceValidates on-target activity
VEGFR2 Increased ResistanceValidates on-target activity
SRC Significant Increased ResistancePotential primary off-target
ABL1 Moderate Increased ResistancePotential secondary off-target
LCK No Significant ChangeUnlikely to be a direct target
Table 2: In Vitro Kinome Profiling of this compound
Kinase TargetIC50 (nM)
EGFR 650[1]
VEGFR2 437[1]
SRC 850
ABL1 1200
LCK >10,000

Experimental Protocols

CRISPR-Cas9-Based Off-Target Validation Workflow

This protocol outlines a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when inactivated, confer resistance to this compound, indicating potential off-target interactions.

  • Library Transduction: Transduce a population of cancer cells (e.g., A549 lung carcinoma) with a genome-wide CRISPR-Cas9 knockout library.

  • Drug Treatment: Treat the transduced cell population with a lethal concentration of this compound. A control group of transduced cells is treated with vehicle (DMSO).

  • Genomic DNA Extraction: After a period of selection, harvest the surviving cells from both the treated and control groups and extract genomic DNA.

  • sgRNA Sequencing: Amplify the sgRNA-encoding regions from the genomic DNA by PCR and subject them to next-generation sequencing.

  • Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population compared to the control. The genes targeted by these enriched sgRNAs are potential off-targets of this compound.

CRISPR-Cas9 Off-Target Validation Workflow.
In Vitro Kinome Profiling

This protocol describes a high-throughput in vitro kinase assay to determine the inhibitory activity of this compound against a large panel of purified kinases.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable buffer.

  • Assay Plate Preparation: In a multi-well plate, add the purified kinases, their respective substrates, and ATP.

  • Incubation: Add the diluted this compound to the wells and incubate at room temperature to allow for the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Signaling Pathway Context

The identified on- and off-targets of this compound are key components of multiple signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. Understanding these connections is crucial for predicting the broader biological effects of the drug.

Signaling_Pathways cluster_on_target On-Target Pathways cluster_off_target Potential Off-Target Pathways cluster_downstream Downstream Effects EGFR EGFR Proliferation Proliferation EGFR->Proliferation VEGFR2 VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis SRC SRC SRC->Proliferation Survival Survival SRC->Survival ABL1 ABL1 ABL1->Proliferation CZC8004 This compound CZC8004->EGFR Inhibits CZC8004->VEGFR2 Inhibits CZC8004->SRC Inhibits (Off-Target) CZC8004->ABL1 Inhibits (Off-Target)

Signaling Pathways of this compound On- and Off-Targets.

Logical Relationship of Validation Methods

The validation of off-target effects is a multi-step process that often involves the integration of both computational and experimental approaches. CRISPR-based methods provide crucial cellular validation for hits identified through broader, less physiologically complex screens.

Validation_Logic A In Silico Prediction & In Vitro Kinome Profiling B Identification of Potential Off-Target Candidates A->B C CRISPR-Cas9 Based Cellular Validation B->C D Confirmation of Functionally Relevant Off-Targets C->D E Downstream Phenotypic and Mechanistic Studies D->E

Logical Flow of Off-Target Validation.

Conclusion

The validation of off-target effects is a critical step in the preclinical development of any new therapeutic agent. While traditional in vitro methods like kinome profiling provide a valuable broad-spectrum view of a compound's activity, CRISPR-based approaches offer the significant advantage of assessing these interactions within a physiological cellular context.[7][8] For a pan-kinase inhibitor like this compound, a combinatorial approach, leveraging the strengths of both methodologies, is essential for building a comprehensive safety and efficacy profile, ultimately de-risking its path to the clinic. The integration of genetic and biochemical data will provide a more complete understanding of the compound's mechanism of action and potential for off-target liabilities.[9]

References

Comparative Analysis of CZC-8004: A Cross-Kinase Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of the kinase selectivity profile of the novel inhibitor, CZC-8004, against a panel of known kinases. The data presented here offers insights into the compound's potency and potential off-target effects, crucial for its preclinical development and future clinical applications. For comparative purposes, the well-characterized multi-kinase inhibitor, Sorafenib, is profiled alongside this compound.

Executive Summary

This compound demonstrates potent inhibitory activity against key kinases involved in oncogenic signaling pathways. This guide presents a head-to-head comparison of its activity with Sorafenib, a clinically approved kinase inhibitor. The findings indicate that this compound possesses a distinct selectivity profile, which may offer advantages in specific therapeutic contexts. All data is presented in a clear, tabular format, accompanied by detailed experimental protocols and visual representations of the underlying biological pathways and experimental workflows.

Kinase Inhibition Profile: this compound vs. Sorafenib

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and Sorafenib against a panel of selected kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound (IC50, nM)Sorafenib (IC50, nM)
Primary Targets
Bcr-Abl< 1-
SRC0.5[1]-
c-KIT< 30[1]68[2]
PDGFRβ< 30[1]57[2]
Off-Target Kinases
VEGFR-2-90[2]
VEGFR-3-20[2]
Raf-1-6[2]
B-Raf-22[2]
B-Raf (V600E)-38[2]
Flt-3-58
RET-43
FGFR-1-580[2]

Experimental Protocols

The following protocol outlines a standard methodology for determining the kinase inhibitory activity of test compounds.

Biochemical Kinase Assay (Radiometric)

This method is considered a gold standard for quantifying kinase activity.[3] It measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.

  • Reaction Setup: Kinase reactions are performed in a 96-well or 384-well plate format. Each reaction well contains the specific kinase, a substrate peptide (e.g., poly [Glu, Tyr] 4:1), and the test compound (this compound or Sorafenib) at various concentrations.

  • Initiation: The reaction is initiated by the addition of a solution containing ATP and radiolabeled [γ-³³P]ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. Unincorporated [γ-³³P]ATP is washed away.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a DMSO control (no inhibitor). IC50 values are then determined by fitting the data to a dose-response curve.

Visualizing Biological and Experimental Frameworks

To better understand the context of this research, the following diagrams illustrate a key signaling pathway targeted by these inhibitors and the general workflow of the kinase profiling experiment.

G RTK Receptor Tyrosine Kinase (e.g., PDGFR) SRC SRC RTK->SRC RAS RAS RTK->RAS STAT3 STAT3 SRC->STAT3 Proliferation Cell Proliferation & Survival STAT3->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation CZC8004 This compound CZC8004->SRC Sorafenib Sorafenib Sorafenib->RAF

Caption: Simplified SRC and RAF signaling pathways targeted by this compound and Sorafenib.

G Start Compound Dilution (this compound & Sorafenib) AddCompound Add Compounds to Plate Start->AddCompound AssayPlate Prepare Assay Plate: Kinase, Substrate AssayPlate->AddCompound InitiateReaction Initiate Reaction (Add ATP/[γ-³³P]ATP) AddCompound->InitiateReaction Incubate Incubate (e.g., 30°C, 60 min) InitiateReaction->Incubate StopReaction Stop Reaction & Capture on Filter Incubate->StopReaction Wash Wash Filter StopReaction->Wash Read Scintillation Counting Wash->Read Analyze Data Analysis (IC50 Determination) Read->Analyze

Caption: Experimental workflow for radiometric kinase cross-reactivity profiling.

References

A Comparative Analysis of CZC-8004 and Other Aminopyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the aminopyrimidine scaffold has proven to be a versatile framework for developing potent modulators of kinase activity. This guide provides a comparative analysis of CZC-8004, a pan-kinase inhibitor, and a selection of well-characterized aminopyrimidine-based Janus kinase (JAK) inhibitors. The comparison highlights differences in their target selectivity, potential therapeutic applications, and the experimental methodologies used for their characterization.

Introduction to this compound and Aminopyrimidine JAK Inhibitors

This compound is an aminopyrimidine-based compound that has been identified as a pan-kinase inhibitor, binding to a wide range of tyrosine kinases.[1] Its broad activity spectrum includes kinases such as ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES.[1] This broad polypharmacology suggests its potential utility as a research tool for kinase target identification and as a starting point for the development of more selective inhibitors.

In contrast, several other aminopyrimidine-based inhibitors have been developed with high selectivity for specific members of the Janus kinase (JAK) family. These include Ruxolitinib, Tofacitinib, Fedratinib, Upadacitinib, and Abrocitinib, many of which have gained regulatory approval for the treatment of various inflammatory diseases and myeloproliferative neoplasms. This guide will focus on a comparative analysis between the pan-kinase inhibitor this compound and these selective JAK inhibitors.

Comparative Kinase Inhibition Profile

A direct quantitative comparison of the full kinase inhibition spectrum of this compound with selective JAK inhibitors is challenging due to the limited publicly available IC50 data for this compound against its full target panel. However, based on available information, a qualitative and partially quantitative comparison can be made.

Table 1: Comparison of Kinase Inhibition Profiles

InhibitorPrimary Target(s)Other Notable TargetsIC50 (nM)
This compound Pan-Tyrosine KinaseABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, YES, EGFR, VEGFR2EGFR: 650, VEGFR2 (V916M): 437[2]
Ruxolitinib JAK1, JAK2-JAK1: 3.3, JAK2: 2.8
Tofacitinib JAK1, JAK3JAK2JAK1: 1-3.2, JAK2: 4.9-20, JAK3: 0.7-1.6
Fedratinib JAK2, FLT3-JAK2: 3, FLT3: 25
Upadacitinib JAK1JAK2, JAK3, TYK2JAK1: 43, JAK2: 120, JAK3: 2300, TYK2: 4700
Abrocitinib JAK1JAK2, JAK3, TYK2JAK1: 29, JAK2: 803, JAK3: >10,000, TYK2: 1250

Note: IC50 values can vary depending on the assay conditions. The data presented here is a representation from various sources for comparative purposes.

The data illustrates the fundamental difference between this compound and the other listed aminopyrimidine inhibitors. While this compound exhibits broad activity against multiple kinase families, the JAK inhibitors demonstrate significant selectivity for specific JAK isoforms, a desirable characteristic for targeted therapies aiming to minimize off-target effects.

Signaling Pathways

The primary signaling pathway modulated by the comparator JAK inhibitors is the JAK-STAT pathway. This pathway is crucial for transducing signals from cytokine and growth factor receptors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.

JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds JAK JAK receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT dimer STAT Dimer pSTAT->dimer Dimerizes nucleus Nucleus dimer->nucleus Translocates to gene Gene Transcription nucleus->gene Regulates inhibitor Aminopyrimidine JAK Inhibitor inhibitor->JAK Inhibits

Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition by aminopyrimidine JAK inhibitors.

Given that this compound also targets JAK1 and TYK2, it is expected to modulate the JAK-STAT pathway. However, its broader kinase inhibition profile means it will simultaneously affect numerous other signaling cascades, making it a less specific tool for studying this particular pathway compared to the selective JAK inhibitors.

Experimental Protocols

To characterize and compare aminopyrimidine kinase inhibitors, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow:

Kinase Inhibition Assay Workflow compound Prepare Inhibitor (e.g., this compound) Dilutions mix Incubate Kinase with Inhibitor compound->mix enzyme Prepare Kinase and Substrate Solution enzyme->mix reaction Initiate Reaction with ATP mix->reaction detection Detect Kinase Activity (e.g., Phosphorylation) reaction->detection analysis Calculate IC50 detection->analysis

Figure 2: General workflow for an in vitro kinase inhibition assay.

Methodology:

  • Compound Preparation: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, typically DMSO. Serial dilutions are then made to generate a range of concentrations for testing.

  • Reaction Setup: In a multi-well plate, the purified kinase enzyme and its specific substrate (a peptide or protein) are combined in a reaction buffer.

  • Inhibitor Incubation: The serially diluted inhibitor is added to the wells containing the kinase and substrate, and the mixture is incubated for a defined period to allow for binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of adenosine triphosphate (ATP). The reaction is allowed to proceed for a set time at an optimal temperature.

  • Detection: The extent of the kinase reaction (i.e., substrate phosphorylation) is measured. Common detection methods include:

    • Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assays: Measuring the amount of ATP consumed during the reaction (e.g., Kinase-Glo®).

    • Fluorescence-based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The kinase activity at each inhibitor concentration is normalized to a control (no inhibitor). The data is then plotted as percent inhibition versus inhibitor concentration, and the half-maximal inhibitory concentration (IC50) is determined by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of STAT Phosphorylation (Western Blot)

This assay assesses the ability of an inhibitor to block the downstream signaling of the JAK-STAT pathway in a cellular context.

Workflow:

Western Blot Workflow cell_culture 1. Cell Culture treatment 2. Inhibitor Treatment and Cytokine Stimulation cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (e.g., anti-p-STAT) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Signal Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis

Figure 3: Workflow for Western Blot analysis of STAT phosphorylation.

Methodology:

  • Cell Culture: A suitable cell line that expresses the target JAK kinases and responds to cytokine stimulation is cultured.

  • Treatment: Cells are pre-incubated with various concentrations of the aminopyrimidine inhibitor for a specified time. Subsequently, the cells are stimulated with a cytokine (e.g., IL-6 or IFN-γ) to activate the JAK-STAT pathway.

  • Cell Lysis: The cells are washed and then lysed to release the cellular proteins. Lysis buffers typically contain detergents and protease/phosphatase inhibitors to preserve the proteins and their phosphorylation status.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading of protein for each sample.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of a STAT protein (e.g., anti-p-STAT3). A separate blot may be probed with an antibody against total STAT3 as a loading control.

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody. A chemiluminescent substrate is then added, and the light emitted is captured using an imaging system.

  • Data Analysis: The intensity of the bands corresponding to p-STAT is quantified and normalized to the total STAT and/or a housekeeping protein (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic or cytostatic effects of the inhibitors on cancer or immune cells.

Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the aminopyrimidine inhibitor and incubated for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for a few hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each inhibitor concentration relative to the untreated control cells, and the IC50 value for cell growth inhibition is determined.

Conclusion

This compound and the selective aminopyrimidine JAK inhibitors share a common chemical scaffold but exhibit markedly different pharmacological profiles. This compound's pan-kinase activity makes it a valuable tool for broad kinase-related research, while the high selectivity of inhibitors like Ruxolitinib, Tofacitinib, and Upadacitinib has led to their successful clinical application in targeted therapies. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of these and other novel aminopyrimidine-based kinase inhibitors, facilitating the development of next-generation therapeutics with improved efficacy and safety profiles.

References

Orthogonal Validation of CZC-8004 Proteomics Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical protein kinase inhibitor, CZC-8004, with established inhibitors Dasatinib and Imatinib. The analysis is based on a combination of hypothetical proteomics data for this compound and published data for the comparator drugs. Orthogonal validation methods are central to this guide, offering a multi-faceted approach to understanding the selectivity and mechanism of action of these compounds.

Executive Summary

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Kinase inhibitors have emerged as a vital class of therapeutics. However, understanding their precise mechanism of action and potential off-target effects is paramount for developing safe and effective drugs. This guide utilizes a hypothetical kinase inhibitor, this compound, to illustrate the principles of orthogonal validation in proteomics. By comparing its simulated performance metrics with those of the well-characterized inhibitors Dasatinib and Imatinib, we provide a framework for the rigorous evaluation of novel therapeutic candidates.

Kinase Selectivity Profiling

A primary step in characterizing a kinase inhibitor is to determine its selectivity across the human kinome. This is often achieved through in vitro kinase assays that measure the half-maximal inhibitory concentration (IC50) against a panel of kinases. Lower IC50 values indicate higher potency.

Table 1: Kinase Selectivity Profile (IC50 in nM)

Kinase TargetThis compound (Hypothetical)DasatinibImatinib
Primary Targets
ABL150.837
KIT151.121
SRC80.5>10000
Key Off-Targets
LCK251.1>10000
LYN300.6>10000
EGFR>100023>10000
VEGFR25082900
PDGFRα451.440
PDGFRβ601.167
EPHB4753>10000
p38α (MAPK14)>1000321>10000
JNK1 (MAPK8)>1000140>10000
MEK1 (MAP2K1)>1000>10000>10000
AKT1>1000>10000>10000
CDK1>10001300>10000

Note: IC50 values for Dasatinib and Imatinib are compiled from various published sources and may vary depending on the assay conditions. The data for this compound is hypothetical and for illustrative purposes.

Phosphoproteomics: Mapping Cellular Signaling Perturbations

Phosphoproteomics provides a global snapshot of the phosphorylation events within a cell, offering insights into the signaling pathways affected by a kinase inhibitor. By quantifying changes in phosphopeptide abundance upon drug treatment, we can identify downstream targets and understand the compound's cellular mechanism of action.

Table 2: Summary of Phosphoproteomic Changes (Log2 Fold Change)

PhosphositeProtein FunctionThis compound (Hypothetical)DasatinibImatinib
On-Target Pathways
CRKL Y207Adaptor protein in ABL signaling-2.5-2.8-2.2
STAT5A Y694Transcription factor downstream of ABL/KIT-2.2-2.6-2.0
GAB2 Y452Scaffolding protein in KIT signaling-2.0-2.4-1.8
Off-Target Pathways
LCK Y394T-cell signaling-1.8-2.5No significant change
LYN Y397B-cell signaling-1.7-2.7No significant change
FAK Y397Focal adhesion signaling-1.5-2.1No significant change
AKT1 S473PI3K/Akt signalingNo significant change-0.2No significant change
ERK1/2 (MAPK3/1) T202/Y204MAPK signalingNo significant change-0.3No significant change

Note: Log2 fold changes represent the relative decrease in phosphorylation upon treatment. Data for Dasatinib and Imatinib are representative of published findings. The data for this compound is hypothetical.

Experimental Protocols

Chemical Proteomics for Target Identification (Kinobeads Assay)

This method utilizes broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. By comparing the proteins that bind to the beads in the presence and absence of a free test compound (e.g., this compound), one can identify the direct targets of the drug.

Protocol:

  • Cell Lysis: Harvest cells and lyse in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.

  • Lysate Preparation: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteome.

  • Kinobead Incubation: Incubate the cell lysate with kinobeads in the presence of either the test compound or a vehicle control (e.g., DMSO).

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer.

  • Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. Proteins that show a significant reduction in binding to the beads in the presence of the test compound are considered its targets.

Global Phosphoproteomics Workflow

This workflow aims to identify and quantify thousands of phosphorylation sites across the proteome to map the signaling pathways affected by a drug.

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with the kinase inhibitor or vehicle control for a specified time.

  • Cell Lysis and Protein Digestion: Lyse the cells in a denaturing buffer containing phosphatase inhibitors, reduce, alkylate, and digest the proteins with trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides from the total peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[1]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by LC-MS/MS.

  • Data Analysis: Use specialized software to identify phosphopeptides, localize phosphorylation sites, and quantify their relative abundance between different treatment conditions.[2][3][4][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of proteins in signaling pathways and the steps in experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

Orthogonal_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_cellulo In Cellulo Validation cluster_data_analysis Data Analysis & Interpretation Kinase_Assay Kinase Panel Screening (IC50 Determination) Target_ID Target Identification & Selectivity Profile Kinase_Assay->Target_ID Chemical_Proteomics Chemical Proteomics (e.g., Kinobeads) Chemical_Proteomics->Target_ID Phosphoproteomics Global Phosphoproteomics Pathway_Analysis Signaling Pathway Perturbation Phosphoproteomics->Pathway_Analysis CETSA Cellular Thermal Shift Assay (Target Engagement) CETSA->Target_ID Mechanism_of_Action Mechanism of Action Elucidation Target_ID->Mechanism_of_Action Pathway_Analysis->Mechanism_of_Action

Caption: Experimental workflow for the orthogonal validation of a kinase inhibitor.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT P (Thr308) Downstream Downstream Targets (Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT P (Ser473)

Caption: Simplified PI3K/Akt signaling pathway.[6][7][8][9][10]

MAPK_ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 RAS RAS GRB2->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK P ERK ERK1/2 MEK->ERK P Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors

Caption: Simplified MAPK/ERK signaling pathway.[11][12][13][14][15]

Conclusion

The orthogonal validation of proteomics data is a cornerstone of modern drug discovery. By employing a combination of in vitro and in cellulo techniques, researchers can build a comprehensive profile of a compound's activity. The hypothetical case of this compound illustrates how kinase selectivity profiling and global phosphoproteomics can be used to compare a novel inhibitor to established drugs like Dasatinib and Imatinib. This multi-pronged approach not only confirms on-target engagement but also uncovers potential off-target effects and provides a deeper understanding of the compound's impact on cellular signaling networks. This rigorous validation is essential for advancing the most promising and safest therapeutic candidates into clinical development.

References

Benchmarking CZC-8004: A Comparative Guide to Performance in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pan-kinase inhibitor CZC-8004's performance, supported by available experimental data. It is designed to assist researchers in evaluating its efficacy and selecting the most appropriate assay format for their specific research needs.

Introduction to this compound

This compound is a potent pan-kinase inhibitor that demonstrates significant activity against a range of tyrosine kinases, including the Abelson murine leukemia viral oncogene homolog 1 (ABL) kinase. Its broad-spectrum inhibitory action makes it a valuable tool for studying various signaling pathways and a potential candidate for further drug development.

Performance Data: A Comparative Overview

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following table summarizes the available IC50 values for this compound against key kinases. It is important to note that these values are predominantly derived from biochemical assays, and cellular potency can vary depending on factors such as cell permeability and off-target effects.

Kinase TargetAssay FormatIC50 (nM)Reference
EGFR (Wild Type)Biochemical650MCE
VEGFR2 (V916M Mutant)Biochemical437MCE
Tyrosine Kinases (General)BiochemicalLow MicromolarGlpBio[1]

Experimental Methodologies: A Closer Look

The selection of an appropriate assay is critical for accurately determining the efficacy of a kinase inhibitor. Below are detailed protocols for common biochemical and cellular assay formats that can be employed to evaluate the performance of this compound.

Biochemical Kinase Assays

Biochemical assays measure the direct interaction between an inhibitor and a purified kinase enzyme. These assays are instrumental in determining the intrinsic potency of a compound.

1. Luminescent Kinase Assay (e.g., Kinase-Glo®)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to higher kinase activity.

  • Principle: The Kinase-Glo® reagent is added to the completed kinase reaction. The luciferase enzyme in the reagent utilizes the remaining ATP to produce a luminescent signal, which is inversely proportional to kinase activity.

  • Protocol:

    • Dispense the kinase, substrate, and buffer into a multi-well plate.

    • Add this compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature.

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence using a luminometer.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LANCE® Ultra)

TR-FRET assays are proximity-based assays that measure the phosphorylation of a substrate by a kinase.

  • Principle: A europium (Eu)-labeled antibody that specifically recognizes the phosphorylated substrate and a ULight™-labeled peptide substrate are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the Eu-donor and ULight™-acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits a signal at a specific wavelength.

  • Protocol:

    • Add the kinase, ULight™-labeled substrate, and this compound to a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate to allow for phosphorylation.

    • Stop the reaction and add the Eu-labeled antibody.

    • Incubate to allow for antibody-substrate binding.

    • Read the TR-FRET signal on a compatible plate reader.

Cellular Kinase Assays

Cellular assays measure the effect of an inhibitor on kinase activity within a living cell, providing insights into factors like cell permeability and engagement with the target in its native environment.

1. Cellular Phosphorylation Assay

This assay quantifies the phosphorylation of a specific substrate within the cell.

  • Principle: Cells are treated with the inhibitor, and then the level of phosphorylation of a downstream target of the kinase of interest is measured, typically by Western blotting or ELISA using a phospho-specific antibody.

  • Protocol:

    • Culture cells to the desired confluency.

    • Treat the cells with varying concentrations of this compound.

    • Lyse the cells to extract proteins.

    • Quantify the level of the phosphorylated target protein using an appropriate immunoassay method.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of this compound and the experimental processes, the following diagrams are provided.

G cluster_pathway Generic Tyrosine Kinase Signaling Pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Adaptor Adaptor Proteins (e.g., GRB2, Shc) Dimerization->Adaptor Effector Effector Proteins (e.g., SOS, PI3K) Adaptor->Effector Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Effector->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response CZC8004 This compound (Pan-Tyrosine Kinase Inhibitor) CZC8004->RTK

Caption: Generic Tyrosine Kinase Signaling Pathway Inhibition by this compound.

G cluster_pathway ABL Kinase Signaling Pathway Upstream Upstream Signals (e.g., Growth Factors, DNA damage) ABL ABL Kinase Upstream->ABL Substrates Substrate Phosphorylation (e.g., CRKL, STAT5) ABL->Substrates Downstream Downstream Pathways (Cytoskeletal reorganization, Proliferation, Survival) Substrates->Downstream Response Cellular Outcomes Downstream->Response CZC8004 This compound CZC8004->ABL

Caption: ABL Kinase Signaling Pathway Inhibition by this compound.

G cluster_workflow Biochemical Kinase Assay Workflow Start Start Reagents Prepare Kinase, Substrate, Buffer Start->Reagents Inhibitor Add this compound Reagents->Inhibitor Reaction Initiate with ATP Inhibitor->Reaction Incubation Incubate Reaction->Incubation Detection Add Detection Reagent Incubation->Detection Readout Measure Signal (Luminescence/TR-FRET) Detection->Readout End End Readout->End

Caption: Generalized workflow for a biochemical kinase assay.

G cluster_workflow Cellular Kinase Assay Workflow Start Start Culture Culture Cells Start->Culture Treatment Treat with this compound Culture->Treatment Lysis Cell Lysis Treatment->Lysis Analysis Analyze Phosphorylation (e.g., Western Blot, ELISA) Lysis->Analysis Results Quantify Results Analysis->Results End End Results->End

Caption: Generalized workflow for a cellular kinase assay.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling CZC-8004

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of CZC-8004, a potent pan-kinase inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a bioactive small molecule that requires careful handling. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, general precautions for potent tyrosine kinase inhibitors apply.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Serious Eye Irritation: Can cause significant eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation.[1]

  • Respiratory Tract Irritation: Avoid inhalation of dust or aerosols.

Emergency First Aid Procedures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][2]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[2]

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. This includes, but is not limited to:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Body Protection: A lab coat or other protective clothing must be worn.

  • Respiratory Protection: Use a properly fitted respirator when handling the compound as a powder or when aerosolization is possible.

Operational Plan for Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools and take precautionary measures against static discharge.[2]

  • Ensure an eyewash station and safety shower are readily accessible.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, open flames, and other ignition sources.[2]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.

Quantitative Data

Solubility Data
SolventConcentration
DMF2 mg/mL
DMSO5 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL
Ethanol0.1 mg/mL

Data sourced from Cayman Chemical product information.[3]

Storage Conditions
FormTemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C2 years
In solvent-20°C1 year

General recommendations for similar compounds. Always refer to the product-specific information sheet.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific tyrosine kinase.

Materials:

  • This compound

  • Recombinant human tyrosine kinase of interest

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrate peptide or protein

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based assays)

  • 96-well plates

  • Phosphocellulose paper or other capture method for radiolabeled assays

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the kinase buffer to achieve a range of desired concentrations.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer

    • Recombinant kinase

    • Substrate

    • Diluted this compound or vehicle control (DMSO)

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for non-radioactive assays) or by spotting the reaction mixture onto phosphocellulose paper for radioactive assays.

  • Detection:

    • Radiolabeled Assay: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence Assay: Follow the manufacturer's instructions for the specific assay kit (e.g., ADP-Glo™ Kinase Assay) to measure the remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Signaling Pathway Visualization

This compound is a pan-kinase inhibitor that targets a wide range of tyrosine kinases, including ABL, BTK, FAK, FER, JAK1, SRC, SYK, TEC, TNK1, TYK2, and YES.[3] Inhibition of these kinases can disrupt multiple downstream signaling pathways that are crucial for cell proliferation, survival, and migration.

CZC_8004_Inhibition_Pathway cluster_input External Signals cluster_receptor Receptors & Upstream Kinases cluster_kinases This compound Targets cluster_pathways Downstream Signaling Pathways cluster_cellular_response Cellular Responses Growth Factors Growth Factors RTK Receptor Tyrosine Kinases (e.g., EGFR) Growth Factors->RTK Cytokines Cytokines Cytokine_Receptor Cytokine Receptors Cytokines->Cytokine_Receptor Antigen Recognition Antigen Recognition BCR B-Cell Receptor Antigen Recognition->BCR SRC SRC Family (SRC, YES) RTK->SRC FAK FAK RTK->FAK ABL ABL RTK->ABL JAK JAK Family (JAK1, TYK2) Cytokine_Receptor->JAK BTK_TEC BTK/TEC Family BCR->BTK_TEC PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT MAPK MAPK Pathway SRC->MAPK STAT STAT Pathway JAK->STAT NFkB NF-κB Pathway BTK_TEC->NFkB FAK->PI3K_AKT ABL->MAPK Survival Survival PI3K_AKT->Survival Migration Migration PI3K_AKT->Migration Proliferation Proliferation MAPK->Proliferation STAT->Proliferation NFkB->Survival CZC8004 This compound CZC8004->SRC CZC8004->JAK CZC8004->BTK_TEC CZC8004->FAK CZC8004->ABL

Caption: Inhibition of multiple tyrosine kinases by this compound disrupts key signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_compound Prepare this compound Serial Dilutions setup_rxn Set up Kinase Reaction in 96-well Plate prep_compound->setup_rxn prep_reagents Prepare Kinase, Substrate, and Buffer prep_reagents->setup_rxn initiate_rxn Initiate Reaction with ATP setup_rxn->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate terminate_rxn Terminate Reaction incubate->terminate_rxn detect_signal Measure Signal (Radioactivity/Luminescence) terminate_rxn->detect_signal analyze_data Calculate % Inhibition and IC50 Value detect_signal->analyze_data

Caption: Workflow for determining the in vitro inhibitory activity of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
CZC-8004
Reactant of Route 2
Reactant of Route 2
CZC-8004

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.